molecular formula C10H16ClN B593788 N-Methyl-1-phenylpropan-1-amine hydrochloride CAS No. 76605-79-3

N-Methyl-1-phenylpropan-1-amine hydrochloride

Katalognummer: B593788
CAS-Nummer: 76605-79-3
Molekulargewicht: 185.69 g/mol
InChI-Schlüssel: HUNCXRPUXAZUEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-1-Phenylpropan-1-amine (hydrochloride) is an analytical reference standard that is structurally categorized as a benzylamine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Eigenschaften

IUPAC Name

N-methyl-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-10(11-2)9-7-5-4-6-8-9;/h4-8,10-11H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNCXRPUXAZUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76605-79-3
Record name N-Methyl-1-phenylpropan-1-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076605793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-METHYL-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU57KD63WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of N-Methyl-1-phenylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-phenylpropan-1-amine hydrochloride, more commonly known as ephedrine hydrochloride, is a sympathomimetic amine with a multifaceted mechanism of action.[1][2] This technical guide provides a comprehensive examination of its pharmacodynamics, focusing on its dual action as both an indirect and direct-acting adrenergic agent. We will delve into its interaction with adrenergic receptors and monoamine transporters, present quantitative binding and functional data, detail relevant experimental protocols, and visualize the core signaling pathways.

Introduction

This compound (Ephedrine HCl) is an alkaloid with a phenethylamine skeleton, historically derived from plants of the Ephedra genus.[3][4] It is utilized clinically for its bronchodilator, vasopressor, and central nervous system stimulant properties.[1][3] Its physiological effects are primarily mediated through the modulation of the sympathetic nervous system.[1][2] Understanding its complex mechanism of action is crucial for its therapeutic application and for the development of novel adrenergic drugs.

Primary Mechanism of Action: Indirect Sympathomimetic Activity

The principal mechanism of action for ephedrine is the indirect stimulation of the adrenergic receptor system.[2][3] This is primarily achieved by increasing the concentration of norepinephrine (NE) in the synaptic cleft through two main processes:

  • Promotion of Norepinephrine Release: Ephedrine is taken up into the presynaptic neuron by the norepinephrine transporter (NET).[5] Once inside, it acts as a false neurotransmitter, displacing norepinephrine from storage vesicles and promoting its release into the synapse via a carrier-mediated exchange mechanism.[5][6] This surge in synaptic norepinephrine leads to the activation of postsynaptic α- and β-adrenergic receptors.[1]

  • Inhibition of Norepinephrine Reuptake: Ephedrine can also inhibit the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, prolonging its duration of action.[1]

The most potent actions of ephedrine and related compounds are as substrates for the norepinephrine transporter, with EC50 values for release in the nanomolar range.[5]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (NE Storage) net Norepinephrine Transporter (NET) ne_cytosol Norepinephrine (NE) ne_synapse NE net->ne_synapse ne_cytosol->net 3. NE efflux (Reversal of NET) receptor Adrenergic Receptor (α, β) ne_synapse->receptor 4. Receptor Activation Physiological\nEffect Physiological Effect receptor->Physiological\nEffect ephedrine Ephedrine ephedrine->vesicle 2. Displaces NE from vesicles ephedrine->net 1. Enters via NET cluster_postsynaptic Postsynaptic Membrane alpha1 α1 Receptor Gq -> PLC -> IP3/DAG -> ↑ Ca2+ Gq -> PLC -> IP3/DAG -> ↑ Ca2+ alpha1->Gq -> PLC -> IP3/DAG -> ↑ Ca2+ beta1 β1 Receptor Gs -> AC -> ↑ cAMP -> PKA Gs -> AC -> ↑ cAMP -> PKA beta1->Gs -> AC -> ↑ cAMP -> PKA beta2 β2 Receptor beta2->Gs -> AC -> ↑ cAMP -> PKA ephedrine Ephedrine ephedrine->alpha1 Direct Agonism (Vasoconstriction) ephedrine->beta1 Direct Agonism (↑ Heart Rate, ↑ Contractility) ephedrine->beta2 Direct Agonism (Bronchodilation) prep 1. Prepare Reagents (Membranes, Buffers, Ligands, Compound) setup 2. Set up Assay Plates - Total Binding - Non-specific Binding - Competition Wells prep->setup incubate 3. Incubate to Equilibrium (e.g., 60 min, RT) setup->incubate filter 4. Rapid Filtration (Separate Bound/Free Ligand) incubate->filter wash 5. Wash Filters filter->wash count 6. Measure Radioactivity (Scintillation/Gamma Counting) wash->count analyze 7. Data Analysis (Calculate IC50 -> Ki) count->analyze

References

An In-depth Technical Guide to the Toxicological Profile of N-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The physiological and toxicological properties of N-Methyl-1-phenylpropan-1-amine hydrochloride have not been extensively studied, and specific data from comprehensive toxicological assessments are largely unavailable in published literature.[1][2] This guide provides an overview based on available information for this compound and infers potential toxicological characteristics from structurally related compounds, particularly its isomers and other phenethylamine derivatives. This information is intended for research, scientific, and drug development professionals.

Introduction

This compound is an analytical reference standard structurally categorized as a benzylamine.[1][2] It is a positional isomer of the well-known central nervous system stimulant, methamphetamine (N-methyl-1-phenylpropan-2-amine). Due to the scarcity of direct toxicological data, a structure-activity relationship (SAR) approach is necessary to predict its potential pharmacological and toxicological effects. This document summarizes the available chemical information, discusses the likely mechanism of action based on related compounds, and outlines the standard experimental protocols that would be required to establish a formal toxicological profile.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to toxicological assessment.

PropertyValueSource
Molecular Formula C₁₀H₁₅N • HClPubChem CID 44828360[3]
Molecular Weight 185.7 g/mol PubChem CID 44828360[3]
CAS Number 76605-79-3Cayman Chemical[2]
Synonyms N-methyl-1-phenylpropylamine hydrochloride, α-ethyl-N-methyl-benzenemethanamine, monohydrochlorideCayman Chemical[2], PubChem CID 44828360[3]
Appearance Crystalline solidCayman Chemical[2]
Solubility Soluble in Ethanol (20 mg/ml), DMSO (5 mg/ml), PBS (pH 7.2) (5 mg/ml), and DMF (3 mg/ml)Cayman Chemical[2]

Predicted Mechanism of Action and Pharmacological Effects

Based on its structural similarity to phenethylamine stimulants like methamphetamine, this compound is predicted to act as a central nervous system (CNS) stimulant. The primary mechanism is expected to involve the modulation of monoamine neurotransmitter systems.

Likely Mechanism of Action:

  • Monoamine Transporter Interaction: The compound likely binds to and inhibits the reuptake transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1]

  • Neurotransmitter Release: It may also act as a releasing agent, promoting the efflux of these neurotransmitters from presynaptic vesicles into the synaptic cleft.[1][4]

This dual action would lead to increased synaptic concentrations of dopamine, norepinephrine, and serotonin, resulting in potent psychostimulant effects.[1] The pharmacological profile is expected to include increased alertness, energy, and potential for abuse.[4]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NMPhPPA N-Methyl-1-phenylpropan-1-amine HCl VMAT2 VMAT2 NMPhPPA->VMAT2 Inhibits DAT Dopamine Transporter (DAT) NMPhPPA->DAT Inhibits Reuptake MAO MAO Dopamine_Vesicle Dopamine Vesicles Dopamine_cyto Cytosolic Dopamine Dopamine_Vesicle->Dopamine_cyto Release Dopamine_syn Synaptic Dopamine DAT->Dopamine_syn Increased Efflux Dopamine_cyto->MAO Metabolism Dopamine_cyto->DAT Reverse Transport Dopamine_Receptor Dopamine Receptors Dopamine_syn->Dopamine_Receptor Binds Postsynaptic_Effect Stimulant Effects Dopamine_Receptor->Postsynaptic_Effect Signal Transduction

Predicted mechanism of action on dopaminergic neurons.

Toxicological Data (from Structurally Related Compounds)

No specific toxicological studies for this compound were identified. However, acute toxicity data is available for a different positional isomer, N-methyl-3-phenylpropan-1-amine hydrochloride. While structurally distinct, this data provides a preliminary indication of the potential toxicity of related compounds.

Table 4.1: Acute Toxicity of N-methyl-3-phenylpropan-1-amine hydrochloride

Test TypeRoute of ExposureSpeciesDoseToxic EffectsReference
LD₅₀IntraperitonealMouse200 mg/kgDetails of toxic effects not reported other than lethal dose value.Chemsrc[5]

For the closer isomer, methamphetamine (N-methyl-1-phenylpropan-2-amine), the toxicological profile is well-documented and includes neurotoxicity, cardiotoxicity, and high potential for abuse and addiction.[4][6] Chronic use is associated with cognitive deficits, psychiatric disturbances, and cardiovascular damage.

Standard Experimental Protocols for Toxicological Assessment

A comprehensive toxicological evaluation of this compound would necessitate a battery of in vitro and in vivo assays. The following are standard protocols that would be employed.

The "Up-and-Down Procedure" (OECD Test Guideline 425) is a common method to determine the acute oral LD₅₀. This protocol uses a sequential dosing approach to minimize the number of animals required.

Acute_Toxicity_Workflow Start Start Dose_Animal_1 Dose single animal at best estimate of LD50 Start->Dose_Animal_1 Observe_48h Observe for 48 hours Dose_Animal_1->Observe_48h Outcome Animal Survives? Observe_48h->Outcome Dose_Lower Dose next animal at a lower dose level Outcome->Dose_Lower Yes Dose_Higher Dose next animal at a higher dose level Outcome->Dose_Higher No Continue_Testing Continue sequence until stopping criteria are met (e.g., 4-5 reversals) Dose_Lower->Continue_Testing Dose_Higher->Continue_Testing Calculate_LD50 Calculate LD50 and confidence intervals using Maximum Likelihood Estimation Continue_Testing->Calculate_LD50 End End Calculate_LD50->End

Workflow for OECD 425 Acute Oral Toxicity protocol.

The bacterial reverse mutation test, or Ames test (OECD Test Guideline 471), is a standard in vitro assay to assess mutagenic potential. It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis. A positive result indicates that the substance can cause a reversion to the wild type, suggesting it is a mutagen.

Long-term rodent bioassays (e.g., 2-year studies in rats and mice) are the gold standard for assessing chronic toxicity and carcinogenicity (OECD Test Guidelines 451 and 453). Animals are administered the test substance daily, and a full range of tissues are examined histopathologically at the end of the study.

To assess effects on fertility and embryonic development, a two-generation study in rodents (OECD Test Guideline 416) would be conducted. This involves treating parent animals before mating and continuing treatment through gestation and lactation for two generations to evaluate reproductive performance and developmental endpoints in offspring.

Conclusion and Future Directions

There is a significant data gap regarding the toxicological profile of this compound. While it is primarily used as an analytical standard, its structural similarity to potent CNS stimulants like methamphetamine suggests a potential for significant pharmacological activity and toxicity.[1][4] The predicted mechanism of action involves interference with monoamine transporters, which could lead to stimulant effects and a corresponding abuse liability.

A comprehensive evaluation including acute, chronic, genetic, and reproductive toxicity studies is required to formally characterize its safety profile. Until such data is available, this compound should be handled with appropriate caution, assuming a toxicological profile similar to other potent phenethylamine stimulants. Future research should focus on conducting these standard toxicological assays to provide the necessary data for a complete risk assessment.

References

"N-Methyl-1-phenylpropan-1-amine hydrochloride chemical structure and properties"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-phenylpropan-1-amine hydrochloride is a substituted phenethylamine derivative with a structural resemblance to known central nervous system stimulants. Classified as a benzylamine, this compound is primarily utilized as an analytical reference standard in forensic and research settings.[1][2] Its mechanism of action is understood to involve the modulation of monoamine neurotransmitter systems, specifically by interacting with dopamine, norepinephrine, and serotonin transporters. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical protocols, and known pharmacological characteristics, serving as a technical resource for the scientific community.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound, N-Methyl-1-phenylpropan-1-amine. The presence of the hydrochloride salt enhances the compound's stability and solubility in polar solvents.

Chemical Structure

The chemical structure of this compound is characterized by a phenyl group and a methylamino group attached to the first carbon of a propane chain.

Chemical Identifiers:

  • IUPAC Name: N-methyl-1-phenylpropan-1-amine;hydrochloride[3]

  • CAS Number: 76605-79-3[1][3]

  • Molecular Formula: C₁₀H₁₆ClN[1][3]

  • Molecular Weight: 185.69 g/mol [3]

  • Canonical SMILES: CCC(C1=CC=CC=C1)NC.Cl[3]

  • InChI Key: HUNCXRPUXAZUEN-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a crystalline solid and exhibits solubility in various organic solvents.[1] The physiological and toxicological properties of this compound are largely not yet fully characterized.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₆ClN[1][3]
Molecular Weight 185.7 g/mol (as HCl salt), 149.23 g/mol (free base)[1][4]
Physical Form Crystalline solid[1]
Solubility DMF: 3 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 5 mg/ml[1]
Storage Temperature -20°C[1]
Stability ≥ 5 years (under specified storage conditions)[1]

Synthesis and Characterization

The primary synthetic route to N-Methyl-1-phenylpropan-1-amine is through the reductive amination of a suitable ketone precursor.

Synthesis Protocol: Reductive Amination

A general method for the synthesis involves the reaction of propiophenone with methylamine in the presence of a reducing agent.[5]

Reaction Scheme:

Experimental Protocol (General):

  • Imine Formation: To a solution of propiophenone (1.0 equivalent) in an anhydrous solvent such as methanol or dichloromethane (DCM) at 0°C, add methylamine (3-10 equivalents). The reaction mixture is stirred for 15 minutes to facilitate the formation of the corresponding imine.[6]

  • Reduction: Sodium triacetoxyborohydride (2.0 equivalents) is added portion-wise to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for 3 hours.[6]

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous phase is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[6]

  • Purification and Salt Formation: The crude product is purified by flash chromatography. To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid. The resulting salt is then isolated, for instance, by crystallization.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

A common method for the analysis of this compound involves GC-MS. The following is a representative protocol:

  • Instrumentation: Agilent GC-MS system or equivalent.

  • Column: HP-1MS (100% dimethylpolysiloxane), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a flow rate of 1.2 ml/min.

  • Injector: 280°C, split mode (e.g., 1:50).

  • Oven Program: Initial temperature of 170°C for 1 minute, followed by a ramp to a higher temperature.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Pharmacological Profile

This compound is known to be a central nervous system stimulant.[2][8] Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems.

Mechanism of Action: Interaction with Monoamine Transporters

The compound acts by binding to and inhibiting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.[2] It is also suggested to increase the release of these neurotransmitters.[2][8]

Signaling Pathway Diagram:

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NMPPA N-Methyl-1-phenylpropan-1-amine Transporter Monoamine Transporter (DAT, NET, SERT) NMPPA->Transporter Binds to & Inhibits Vesicle Synaptic Vesicle Neurotransmitter_in Dopamine, Norepinephrine, Serotonin Vesicle->Neurotransmitter_in Release Neurotransmitter_in->Transporter Normal Reuptake Neurotransmitter_out Increased Extracellular Dopamine, Norepinephrine, Serotonin Neurotransmitter_in->Neurotransmitter_out Increased Release/ Blocked Reuptake Receptor Postsynaptic Receptors Neurotransmitter_out->Receptor Binds to Signal Enhanced Postsynaptic Signaling Receptor->Signal

Fig. 1: Mechanism of Action of N-Methyl-1-phenylpropan-1-amine at the Synapse.
Pharmacological Effects

The pharmacological effects of N-Methyl-1-phenylpropan-1-amine are consistent with those of other central nervous system stimulants and include increased energy, alertness, and cognitive function.[8] It may also act as an appetite suppressant.[8] Due to its mechanism of action, there is a potential for abuse and dependency, similar to other amphetamine-like substances.[8]

Applications in Research

This compound serves as a crucial tool in several areas of scientific research.

Analytical Reference Standard

The primary application of this compound is as an analytical reference standard in forensic analysis and drug testing.[1][2] Its well-defined chemical properties make it suitable for the calibration of analytical instrumentation and for the positive identification of the substance in seized materials or biological samples.

Experimental Workflow for Forensic Analysis:

Forensic_Analysis_Workflow Sample Seized Material or Biological Sample Extraction Sample Preparation (e.g., Solid-Phase Extraction) Sample->Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis Comparison Data Comparison (Retention Time, Mass Spectrum) Analysis->Comparison Standard N-Methyl-1-phenylpropan-1-amine HCl Reference Standard Standard->Analysis Identification Positive Identification Comparison->Identification

Fig. 2: General workflow for the forensic identification of the compound.
Pharmaceutical and Pharmacological Research

In a research context, this compound can be used to study the structure-activity relationships of phenethylamine derivatives and their interactions with monoamine transporters.[2] It can also serve as a starting point for the development of novel compounds with potential therapeutic applications, for example, in the treatment of ADHD or narcolepsy, although this would require significant modification to enhance safety and efficacy.[2][8]

Safety and Handling

Hazard Identification

The free base form of N-Methyl-1-phenylpropan-1-amine is classified as causing serious eye irritation and may cause skin irritation.[4]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H319 (Causes serious eye irritation)[4]

  • Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[4]

Handling and Storage Recommendations

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area. For long-term storage, it should be kept at -20°C in a tightly sealed container.[1]

Conclusion

This compound is a valuable research tool for the scientific community, particularly in the fields of forensic science, analytical chemistry, and pharmacology. Its well-defined chemical structure and properties make it an ideal analytical standard. While its pharmacological profile as a monoamine transporter inhibitor is understood in general terms, further research is needed to fully elucidate its specific binding affinities, in vivo effects, and toxicological profile. This guide provides a foundational understanding of this compound to support its safe and effective use in a research setting.

References

Spectroscopic Characterization of N-Methyl-1-phenylpropan-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-1-phenylpropan-1-amine hydrochloride (CAS No: 76605-79-3), a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: N-methyl-1-phenylpropan-1-amine;hydrochloride[1]

  • Molecular Formula: C₁₀H₁₆ClN[1]

  • Molecular Weight: 185.69 g/mol [1]

  • Synonyms: N-Methyl-1-phenylpropylamine hydrochloride[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for N-Methyl-1-phenylpropan-1-amine

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Phenyl-H7.20 - 7.40Multiplet5HC₆H₅
CH-N3.50 - 3.70Triplet1HCH attached to N and phenyl
N-CH₃2.30 - 2.50Singlet3HCH₃ on Nitrogen
CH₂1.60 - 1.80Multiplet2HMethylene group
CH₃0.80 - 1.00Triplet3HTerminal methyl group
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Phenyl C (quaternary)140 - 145C attached to propyl chain
Phenyl C-H125 - 130Aromatic carbons
CH-N60 - 65Carbon attached to N and phenyl
N-CH₃30 - 35Carbon of the N-methyl group
CH₂25 - 30Methylene carbon
CH₃10 - 15Terminal methyl carbon

Note: These are predicted values for the free base. For the hydrochloride salt, the signals for protons and carbons alpha and beta to the nitrogen atom are expected to shift downfield due to the electron-withdrawing effect of the protonated amine.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3000 - 2700Strong, BroadN-H stretch of the secondary ammonium salt
3100 - 3000MediumAromatic C-H stretch
2970 - 2850Medium-StrongAliphatic C-H stretch
1600, 1495, 1450Medium-WeakAromatic C=C bending
760, 700StrongC-H out-of-plane bending for a monosubstituted benzene ring

Data is based on typical values for secondary amine hydrochlorides and substituted benzenes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, the mass spectrum will typically show the molecular ion of the free base.

Table 3: Expected Mass Spectrometry Fragmentation for N-Methyl-1-phenylpropan-1-amine

m/z Relative Intensity (%) Assignment
149Moderate[M]⁺ (Molecular ion of the free base)
120High[M - C₂H₅]⁺ (Loss of ethyl group)
91Moderate[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Fragmentation data is based on the analysis of the free base, N-Methyl-1-phenylpropan-1-amine. The hydrochloride salt is not typically observed directly in the mass spectrum under standard electron ionization conditions.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in an NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3]

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[2]

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct infusion mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation (for GC-MS):

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). The hydrochloride salt may need to be converted to the free base prior to GC-MS analysis by neutralization with a base.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition (GC-MS):

  • Gas Chromatography:

    • Use a suitable capillary column (e.g., a non-polar or mid-polar column).

    • Set an appropriate temperature program to separate the analyte from the solvent and any impurities.

  • Mass Spectrometry:

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).

Data Processing:

  • Identify the peak corresponding to N-Methyl-1-phenylpropan-1-amine in the total ion chromatogram (TIC).

  • Extract the mass spectrum for that peak.

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Workflow Diagram

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample N-Methyl-1-phenylpropan-1-amine HCl NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Chemical Shifts Coupling Constants Functional_Groups Functional Group ID IR->Functional_Groups Absorption Bands Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight m/z Values Final_Confirmation Compound Confirmation Structure->Final_Confirmation Functional_Groups->Final_Confirmation Mol_Weight->Final_Confirmation

Caption: Workflow for the spectroscopic analysis of N-Methyl-1-phenylpropan-1-amine HCl.

References

Isomers of N-Methyl-1-phenylpropan-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-phenylpropan-1-amine, a structural isomer of methamphetamine, is a chiral compound existing as two distinct enantiomers: (R)-N-Methyl-1-phenylpropan-1-amine and (S)-N-Methyl-1-phenylpropan-1-amine. Due to the critical role of stereochemistry in determining the pharmacological and toxicological profiles of bioactive molecules, a thorough understanding of the properties and synthesis of each isomer is paramount for research and drug development. This technical guide provides a comprehensive overview of the isomers of N-Methyl-1-phenylpropan-1-amine hydrochloride, including their physicochemical properties, potential pharmacological activities based on structurally related compounds, and detailed experimental protocols for their synthesis and chiral separation. While specific pharmacological data for the individual enantiomers of N-Methyl-1-phenylpropan-1-amine is limited in publicly accessible literature, this guide extrapolates potential mechanisms of action and signaling pathways based on well-characterized analogous phenethylamines.

Introduction to the Isomers of N-Methyl-1-phenylpropan-1-amine

N-Methyl-1-phenylpropan-1-amine possesses a stereocenter at the first carbon of the propane chain (C1), which is bonded to the phenyl group, the ethyl group, the methylamino group, and a hydrogen atom. This chirality gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. The hydrochloride salt form enhances the stability and water solubility of the compound.[1]

The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, often leads to significant differences in their pharmacodynamic and pharmacokinetic properties. A well-known example is the isomeric pair of N-Methyl-1-phenylpropan-2-amine (methamphetamine), where the (S)-enantiomer is a potent central nervous system (CNS) stimulant, while the (R)-enantiomer has primarily peripheral sympathomimetic effects. Although the physiological and toxicological properties of the individual isomers of N-Methyl-1-phenylpropan-1-amine are not extensively documented, it is reasonable to hypothesize that they too will exhibit stereospecific biological activities.[2]

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound. Data for the individual enantiomers are not separately available but are expected to be identical except for the direction of optical rotation.

PropertyValueReference
Molecular Formula C₁₀H₁₆ClN[1]
Molecular Weight 185.69 g/mol [1]
CAS Number 76605-79-3 (for hydrochloride salt)[3]
Appearance Crystalline solid[3]
SMILES CCC(C1=CC=CC=C1)NC.Cl[1]
InChI Key HUNCXRPUXAZUEN-UHFFFAOYSA-N[1]

Potential Pharmacological Profile and Signaling Pathways

Due to the limited specific research on the individual isomers of N-Methyl-1-phenylpropan-1-amine, the following discussion on pharmacology and signaling pathways is based on the established mechanisms of structurally similar phenethylamine derivatives, such as methamphetamine and other stimulants. These compounds typically act as indirect sympathomimetics, modulating the levels of monoamine neurotransmitters in the synaptic cleft.

The primary mechanism of action is expected to involve the inhibition of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as promoting the release of these neurotransmitters.[2][4] The specific affinity and activity at each transporter are likely to differ between the (R) and (S) enantiomers, leading to distinct pharmacological profiles.

Generalized Signaling Pathway for a Stimulant Amine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle (Dopamine, Norepinephrine) VMAT2->Vesicle Packaging Neurotransmitter Dopamine/ Norepinephrine Vesicle->Neurotransmitter Exocytosis DAT_NET DAT/NET Isomer N-Methyl-1-phenylpropan-1-amine Isomer Isomer->Vesicle Induction of Neurotransmitter Release Isomer->DAT_NET Inhibition of Reuptake Neurotransmitter->MAO Neurotransmitter->DAT_NET Reuptake Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding Response Neuronal Response (Stimulation) Receptor->Response

A generalized signaling pathway for a stimulant amine.

Experimental Protocols

Enantioselective Synthesis of (R)- and (S)-N-Methyl-1-phenylpropan-1-amine

The enantioselective synthesis of the individual isomers can be achieved through reductive amination of propiophenone with methylamine, utilizing a chiral catalyst.

Materials:

  • Propiophenone

  • Methylamine solution (e.g., in ethanol)

  • Chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand)

  • Reducing agent (e.g., Hantzsch ester or sodium borohydride)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Hydrochloric acid solution (e.g., in diethyl ether or isopropanol)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propiophenone (1 equivalent) and the chiral catalyst (0.01-0.1 equivalents) in the anhydrous solvent.

  • Add the methylamine solution (1.5-2 equivalents) to the flask and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (this will be dependent on the catalyst and reducing agent used) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the free base of the desired enantiomer.

  • Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid to precipitate the hydrochloride salt.

  • Filter the precipitate, wash with cold solvent, and dry under vacuum to yield the enantiomerically enriched this compound.

Chiral Separation of Racemic N-Methyl-1-phenylpropan-1-amine

The separation of a racemic mixture of N-Methyl-1-phenylpropan-1-amine into its constituent enantiomers can be performed using chiral high-performance liquid chromatography (HPLC).

Instrumentation and Materials:

  • High-performance liquid chromatograph with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® or Chiralcel®)

  • Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a basic additive (e.g., diethylamine or butylamine) to improve peak shape.

  • Racemic this compound

  • Reference standards for the (R) and (S) enantiomers (if available)

Procedure:

  • Prepare the mobile phase by mixing the appropriate volumes of the non-polar solvent, polar modifier, and basic additive. Degas the mobile phase before use.

  • Install the chiral column in the HPLC system and equilibrate it with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Dissolve a small amount of the racemic this compound in the mobile phase to prepare a sample solution.

  • Inject the sample solution onto the column.

  • Monitor the elution of the enantiomers using the UV detector at a suitable wavelength (e.g., 254 nm).

  • The two enantiomers will elute at different retention times. Identify the peaks corresponding to each enantiomer.

  • Optimize the separation by adjusting the mobile phase composition (e.g., the percentage of the polar modifier) and the flow rate to achieve baseline resolution.

  • For preparative separation, a larger-scale chiral column and HPLC system would be required, and fractions corresponding to each enantiomeric peak would be collected.

Chiral Separation Workflow Start Racemic N-Methyl-1-phenylpropan-1-amine HCl Dissolve Dissolve in Mobile Phase Start->Dissolve Inject Inject onto Chiral HPLC Column Dissolve->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Collect_R Collect (R)-Enantiomer Fraction Detect->Collect_R Collect_S Collect (S)-Enantiomer Fraction Detect->Collect_S Analyze_R Analyze Purity of (R)-Isomer Collect_R->Analyze_R Analyze_S Analyze Purity of (S)-Isomer Collect_S->Analyze_S

Workflow for the chiral separation of enantiomers.

Conclusion

The isomers of this compound represent an important area for further research in pharmacology and toxicology. While specific data on the differential biological activities of the (R) and (S) enantiomers are currently lacking, the well-established stereospecificity of related phenethylamines underscores the necessity of studying these isomers individually. The experimental protocols outlined in this guide for enantioselective synthesis and chiral separation provide a foundation for researchers to produce and isolate these compounds for further investigation. Future studies are warranted to elucidate the specific receptor binding profiles, metabolic pathways, and physiological effects of each enantiomer to fully understand their potential as research tools or therapeutic agents.

References

Pharmacological Profile of N-Methyl-1-phenylpropan-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-phenylpropan-1-amine hydrochloride is classified as a monoamine transporter inhibitor, exhibiting properties consistent with a central nervous system stimulant. Its mechanism of action involves the modulation of neurotransmitter levels, specifically dopamine, norepinephrine, and serotonin, in the synaptic cleft. This technical guide provides a comprehensive overview of its pharmacological classification, putative mechanism of action, and the experimental protocols required for its characterization. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide focuses on the established methodologies for evaluating compounds of this class, providing a framework for its pharmacological investigation.

Pharmacological Classification

This compound is structurally categorized as a benzylamine.[1] Based on its mechanism of action, it is pharmacologically classified as a monoamine reuptake inhibitor . It is understood to act as a central nervous system stimulant by increasing the synaptic concentrations of key monoamine neurotransmitters.[1]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. This is achieved through its interaction with the respective monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By blocking these transporters, the compound increases the duration and intensity of neurotransmitter signaling at the postsynaptic receptors.[1]

Signaling Pathway of a Monoamine Reuptake Inhibitor

The following diagram illustrates the generalized signaling pathway affected by a monoamine reuptake inhibitor like this compound.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Vesicle->Monoamine Release Transporter Monoamine Transporter (DAT, NET, SERT) Transporter->MAO Metabolism Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Inhibitor N-Methyl-1-phenylpropan-1-amine HCl Inhibitor->Transporter Inhibition

Figure 1: Mechanism of Monoamine Reuptake Inhibition.

Quantitative Pharmacological Data

A thorough review of the scientific literature did not yield specific quantitative data (e.g., Ki, IC50, EC50 values) for this compound at the dopamine, norepinephrine, and serotonin transporters. While the compound is known to interact with these transporters, the precise affinity and potency have not been publicly documented. For context, Table 1 provides a template for how such data would be presented.

Table 1: Monoamine Transporter Binding Affinity and Functional Potency (Illustrative)

Transporter Binding Affinity (Ki, nM) Functional Potency (IC50, nM)
Dopamine (DAT) Data not available Data not available
Norepinephrine (NET) Data not available Data not available

| Serotonin (SERT) | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the pharmacological profile of a monoamine reuptake inhibitor such as this compound.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for monoamine transporters by measuring its ability to displace a specific radiolabeled ligand.

Experimental Workflow

Radioligand_Binding_Workflow prep Membrane Preparation (Cells expressing DAT, NET, or SERT) incubation Incubation (Membranes, Radioligand, Test Compound) prep->incubation filtration Rapid Filtration (Separates bound and free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (Calculation of Ki values) counting->analysis

Figure 2: Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.

    • Initiate the binding reaction by adding the prepared cell membranes.

    • Incubate at room temperature to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Monoamine Uptake Assay

This assay measures the functional potency (IC50) of the test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

Protocol:

  • Cell Culture:

    • Plate cells expressing hDAT, hNET, or hSERT in a 96-well plate and grow to confluence.

  • Uptake Inhibition Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Initiate monoamine uptake by adding a solution containing a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of monoamine uptake against the concentration of the test compound to determine the IC50 value.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing in vivo evidence of the compound's effect on monoamine release and reuptake.

Experimental Workflow

Microdialysis_Workflow surgery Stereotaxic Surgery (Implantation of guide cannula) recovery Post-operative Recovery surgery->recovery probe Microdialysis Probe Insertion recovery->probe perfusion Perfusion with aCSF (Artificial cerebrospinal fluid) probe->perfusion sampling Collection of Dialysate Samples perfusion->sampling drug_admin Administration of Test Compound sampling->drug_admin analysis Neurochemical Analysis of Dialysate (e.g., HPLC-ECD) sampling->analysis drug_admin->sampling data_analysis Data Interpretation analysis->data_analysis

Figure 3: Workflow for In Vivo Microdialysis Experiment.

Protocol:

  • Surgical Procedure:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

    • Implant a guide cannula into the brain region of interest (e.g., nucleus accumbens or striatum for dopamine).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples.

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals.

  • Neurochemical Analysis:

    • Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels and plot against time to determine the effect of the compound on extracellular monoamine levels.

Conclusion

This compound is pharmacologically classified as a monoamine reuptake inhibitor with central nervous system stimulant properties. While its precise quantitative interaction with dopamine, norepinephrine, and serotonin transporters is not well-documented in publicly available literature, the experimental protocols outlined in this guide provide a robust framework for its comprehensive pharmacological characterization. Further research is warranted to elucidate the specific binding affinities and functional potencies of this compound to better understand its therapeutic potential and toxicological profile.

References

Methodological & Application

Application Notes and Protocols for N-Methyl-1-phenylpropan-1-amine hydrochloride as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of N-Methyl-1-phenylpropan-1-amine hydrochloride as an analytical reference standard. This compound is essential for the accurate identification and quantification of N-Methyl-1-phenylpropan-1-amine in forensic, research, and pharmaceutical settings.

Introduction

This compound is a certified reference material categorized as a benzylamine.[1] It is intended for use in research and forensic applications for the qualitative and quantitative analysis of N-Methyl-1-phenylpropan-1-amine.[1] Given its structural similarity to controlled substances like methamphetamine, its primary application is in the development and validation of analytical methods for the detection of amphetamine-type stimulants and their analogs.

Physicochemical Properties and Data

Accurate analytical work relies on well-characterized reference standards. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Chemical Name α-ethyl-N-methyl-benzenemethanamine, monohydrochloride[1]
Synonyms N-methyl-1-phenylpropylamine hydrochloride[1][2]
CAS Number 76605-79-3[1][2]
Molecular Formula C₁₀H₁₅N • HCl[1][2]
Molecular Weight 185.7 g/mol [1][2]
Purity ≥98%[1]
Appearance A crystalline solid[1]
Solubility DMF: 3 mg/mL, DMSO: 5 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 5 mg/mL[1]
Storage -20°C[1]
Stability ≥ 5 years[1]

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. Analysts should verify the performance of these methods in their own laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a primary technique for the identification and quantification of volatile and semi-volatile compounds like N-Methyl-1-phenylpropan-1-amine. The following protocol is adapted from validated methods for amphetamine and its analogs.[3][4][5][6][7]

3.1.1. Sample Preparation and Derivatization

For analysis of biological samples, a liquid-liquid or solid-phase extraction is typically required to isolate the analyte from the matrix.[3][6] Derivatization is often employed to improve the chromatographic properties and mass spectral characteristics of amphetamine-like compounds.[4][5][6]

  • Extraction: A liquid-liquid extraction with an organic solvent (e.g., toluene) under alkaline conditions (pH 8.1) can be employed.[7]

  • Derivatization: Acetylation or perfluoroacylation are common derivatization techniques. For example, derivatization with heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA) can be performed.[4][6]

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of HFBA.

    • Cap the vial and heat at 70°C for 20 minutes.

    • After cooling, evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3.1.2. GC-MS Instrumentation and Conditions

ParameterRecommended Condition
Instrument Agilent GC/MS 7890/5977 or equivalent[8]
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Injector Temperature 270°C[8]
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min[8]
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Scan Range 40-400 amu

3.1.3. Expected Results

The mass spectrum of the underivatized N-Methyl-1-phenylpropan-1-amine is expected to show characteristic fragments. The most abundant ions are listed in the table below. The retention time will be specific to the validated method.

Ion Typem/zRelative Abundance
Top Peak 120High
2nd Highest 42Medium
3rd Highest 91Medium

(Data sourced from PubChem CID 301002)[9]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with UV detection is a versatile technique for the quantification of this compound. The following is a general-purpose reversed-phase method that can be optimized for specific applications.

3.2.1. Sample Preparation

  • Accurately weigh the reference standard and dissolve in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare working standards by serial dilution of the stock solution.

  • For analytical samples, dissolve in the mobile phase to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3.2.2. HPLC Instrumentation and Conditions

ParameterRecommended Condition
Instrument Standard HPLC system with UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v). The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 210 nm

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for the analysis of this compound using GC-MS and HPLC.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., with HFBA) Extraction->Derivatization GCMS GC-MS Injection Derivatization->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Identification by Mass Spectrum DataAcquisition->Identification Quantification Quantification Identification->Quantification

Figure 1. GC-MS analysis workflow for N-Methyl-1-phenylpropan-1-amine.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dissolution Dissolution in Mobile Phase Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Injection Filtration->HPLC Separation Reversed-Phase Separation HPLC->Separation Detection UV Detection (210 nm) Separation->Detection DataAcquisition Chromatogram Acquisition Detection->DataAcquisition Quantification Quantification by Peak Area DataAcquisition->Quantification

Figure 2. HPLC analysis workflow for this compound.

Safety Precautions

This compound is intended for research and forensic use only. The toxicological properties of this compound are not fully known.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a fume hood.

Disclaimer

The information and protocols provided in these application notes are for guidance only and are based on currently available information for this compound and structurally related compounds. It is the responsibility of the user to validate any analytical method for its intended purpose. The supplier of the reference standard does not assume any liability for the use of this information.

References

Application Notes and Protocols for N-Methyl-1-phenylpropan-1-amine hydrochloride in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-phenylpropan-1-amine hydrochloride (NMPA), a structural isomer of methamphetamine, is classified as a benzylamine and is primarily available as an analytical reference standard.[1][2] Its physiological and toxicological properties are not well-documented in scientific literature.[1][2] However, due to its structural similarity to potent psychostimulants like methamphetamine, its presence in forensic casework, either as a designer drug or a synthesis byproduct, is a significant concern for toxicologists.[3][4] This document provides detailed application notes and protocols for the forensic toxicological analysis of NMPA.

One of the primary challenges in the forensic analysis of NMPA is its analytical similarity to its isomers, particularly methamphetamine and phenpromethamine. These compounds can produce identical mass spectra, making chromatographic separation essential for unambiguous identification.[5]

Toxicological Profile (Inferred)

While specific toxicological data for NMPA is scarce, its mechanism of action can be inferred from its structure. It is suggested that NMPA acts by increasing the synaptic concentrations of key neurotransmitters such as dopamine, norepinephrine, and serotonin.[4] This is likely achieved through interaction with and inhibition of monoamine transporters.[4] The toxicological effects of N-substituted phenethylamines typically include sympathomimetic and serotonergic toxidromes, which can manifest as agitation, hallucinations, tachycardia, hypertension, and in severe cases, seizures and hyperthermia.

Quantitative Data from Forensic Casework

To date, there is a lack of published forensic case reports detailing quantitative data for N-Methyl-1-phenylpropan-1-amine in biological specimens. For illustrative purposes, the following table provides a hypothetical representation of concentrations that might be encountered in forensic toxicology casework, based on data from related phenethylamine compounds.

Biological MatrixAnalyteConcentration Range (ng/mL)Method of AnalysisComments
BloodN-Methyl-1-phenylpropan-1-amine10 - 200LC-MS/MSConcentrations in the lower range may be associated with recreational use, while higher concentrations could indicate acute intoxication or overdose.
UrineN-Methyl-1-phenylpropan-1-amine50 - 1000GC-MS, LC-MS/MSParent drug is expected to be excreted in urine. Higher concentrations are typical due to accumulation.
UrineNor-N-Methyl-1-phenylpropan-1-amine (Hypothetical Metabolite)20 - 500GC-MS, LC-MS/MSDetection of metabolites can confirm ingestion and provide a longer detection window.
BloodMethamphetamine20 - 500LC-MS/MSFor comparison; concentrations can vary widely depending on the dose and individual.
UrineMethamphetamine100 - 5000GC-MS, LC-MS/MSFor comparison; typically found in higher concentrations than in blood.

Experimental Protocols

Protocol 1: Analysis of N-Methyl-1-phenylpropan-1-amine in Blood by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of NMPA in whole blood, designed to achieve chromatographic separation from its isomers.

1. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of calibrator, control, or patient blood sample in a 10 mL glass tube, add 100 µL of an internal standard working solution (e.g., N-Methyl-1-phenylpropan-1-amine-d5 at 100 ng/mL). b. Add 1 mL of 0.1 M sodium carbonate buffer (pH 10). c. Vortex for 10 seconds. d. Add 5 mL of n-butyl chloride. e. Cap and gently rock for 20 minutes. f. Centrifuge at 3000 rpm for 10 minutes. g. Transfer the upper organic layer to a clean 10 mL glass tube. h. Add 200 µL of 0.1 M HCl in methanol. i. Evaporate the solvent to dryness under a stream of nitrogen at 40°C. j. Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent.

  • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 150 x 2.1 mm, 5 µm) to ensure separation of isomers.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Methyl-1-phenylpropan-1-amine: Precursor ion m/z 150 -> Product ions m/z 119, 91.[5]

    • N-Methyl-1-phenylpropan-1-amine-d5 (IS): Precursor ion m/z 155 -> Product ions m/z 124, 92.

    • Methamphetamine: Precursor ion m/z 150 -> Product ions m/z 119, 91.

  • Validation Parameters: The method should be validated according to SWGTOX guidelines, including evaluation of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects.[3]

Protocol 2: Analysis of N-Methyl-1-phenylpropan-1-amine in Urine by GC-MS

This protocol describes a gas chromatography-mass spectrometry (GC-MS) method for the analysis of NMPA in urine, including a derivatization step to improve chromatographic performance and mass spectral characteristics.

1. Sample Preparation (Solid-Phase Extraction and Derivatization): a. To 2 mL of urine, add an appropriate internal standard (e.g., N-Methyl-1-phenylpropan-1-amine-d5). b. Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge. c. Wash the cartridge with deionized water and methanol. d. Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium hydroxide. e. Evaporate the eluate to dryness under nitrogen. f. Reconstitute the residue in 50 µL of ethyl acetate. g. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). h. Cap the vial and heat at 70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-550 amu.

  • Key Fragment Ions for TMS-derivatized NMPA (Hypothetical): The mass spectrum would be expected to show a molecular ion and characteristic fragments resulting from the cleavage of the trimethylsilyl group and fragmentation of the propanamine backbone.

Visualizations

Forensic_Toxicology_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Collection Biological Sample Collection (Blood, Urine) Sample_Accessioning Sample Accessioning & Storage Sample_Collection->Sample_Accessioning Screening Initial Screening (e.g., Immunoassay) Sample_Accessioning->Screening Confirmation Confirmation Analysis (LC-MS/MS or GC-MS) Screening->Confirmation Presumptive Positive Data_Analysis Data Review & Interpretation Confirmation->Data_Analysis Reporting Toxicology Report Generation Data_Analysis->Reporting Expert_Testimony Expert Testimony (If required) Reporting->Expert_Testimony

Caption: General workflow for forensic toxicological analysis.

Proposed_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_metabolites cluster_phase2 Phase II Metabolism cluster_conjugates NMPA N-Methyl-1-phenylpropan-1-amine (Parent Drug) N_Demethylation N-Demethylation (CYP450 mediated) NMPA->N_Demethylation Hydroxylation Aromatic Hydroxylation (CYP450 mediated) NMPA->Hydroxylation Nor_NMPA 1-phenylpropan-1-amine (Nor-NMPA) N_Demethylation->Nor_NMPA Hydroxy_NMPA Hydroxy-N-Methyl-1- phenylpropan-1-amine Hydroxylation->Hydroxy_NMPA Glucuronidation Glucuronidation (UGT mediated) Nor_NMPA->Glucuronidation Hydroxy_NMPA->Glucuronidation Nor_NMPA_Glucuronide Nor-NMPA Glucuronide Glucuronidation->Nor_NMPA_Glucuronide Hydroxy_NMPA_Glucuronide Hydroxy-NMPA Glucuronide Glucuronidation->Hydroxy_NMPA_Glucuronide

Caption: Proposed metabolic pathway for N-Methyl-1-phenylpropan-1-amine.

References

Application Note: Quantitative Analysis of N-Methyl-1-phenylpropan-1-amine Hydrochloride using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Methyl-1-phenylpropan-1-amine hydrochloride in a given matrix. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound for various applications, including pharmacokinetic studies and quality control.

Introduction

N-Methyl-1-phenylpropan-1-amine, a substituted amphetamine derivative, requires a robust analytical method for its accurate quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal technique for analyzing complex matrices.[1] This application note provides a comprehensive protocol for the quantitative analysis of this compound.

Experimental

Sample Preparation

A simple "dilute and shoot" approach or a protein precipitation step is often sufficient for sample preparation, depending on the complexity of the sample matrix.[2]

Protocol: Protein Precipitation

  • To 100 µL of the sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a reverse-phase C18 column. The mobile phase composition and gradient are optimized to achieve good peak shape and separation from matrix components.

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions Analyte

Results and Discussion

Linearity and Range

The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL. The coefficient of determination (R²) was consistently >0.99.

AnalyteCalibration Range (ng/mL)
N-Methyl-1-phenylpropan-1-amine1 - 10000.9985
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results were within the acceptable limits of ±15%.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 54.25.8102.3
Medium 1003.14.598.7
High 8002.53.9101.5

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Liquid Chromatography (C18 Column) Supernatant->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: LC-MS/MS workflow for N-Methyl-1-phenylpropan-1-amine quantification.

Conclusion

This application note presents a reliable and robust LC-MS/MS method for the quantification of this compound. The method is sensitive, selective, and accurate, making it well-suited for various research and drug development applications. The provided protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

N-Methyl-1-phenylpropan-1-amine Hydrochloride: Applications and Protocols in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-Methyl-1-phenylpropan-1-amine hydrochloride is a benzylamine derivative with a structural resemblance to known central nervous system stimulants. While its physiological and toxicological properties are not extensively documented in publicly available research, it is primarily utilized as an analytical reference standard in forensic and research settings.[1] Its mechanism of action is believed to involve the modulation of monoamine neurotransmitter systems, specifically by interacting with and potentially inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[2] This activity suggests its potential as a tool compound for studying the structure-activity relationships of monoamine transporter ligands and for the development of novel therapeutics targeting these systems.

It is crucial to distinguish N-Methyl-1-phenylpropan-1-amine from its structural isomer, N-methyl-1-phenylpropan-2-amine, commonly known as methamphetamine. The positional difference of the methyl group on the propane chain significantly alters the pharmacological profile, and data for one cannot be extrapolated to the other. Much of the available literature often confounds these two isomers, highlighting the need for careful compound identification in any research endeavor.

The primary application of this compound in neuropharmacological research lies in its potential to serve as a reference compound in studies investigating the mechanisms of monoamine reuptake and release. Its stimulant properties, presumed to stem from increasing synaptic concentrations of dopamine, norepinephrine, and serotonin, make it a candidate for in vitro and in vivo models of psychostimulant action.[2][3]

Mechanism of Action: Monoamine Transporter Interaction

N-Methyl-1-phenylpropan-1-amine is thought to exert its effects by binding to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] This binding can lead to two primary outcomes: inhibition of neurotransmitter reuptake or induction of neurotransmitter release (efflux). By blocking the reuptake of neurotransmitters from the synaptic cleft, their concentration and duration of action are increased, leading to enhanced downstream signaling.

Data Presentation

A comprehensive search of publicly available scientific literature did not yield specific quantitative data (e.g., Ki or IC50 values) for the binding affinity of this compound to monoamine transporters. Researchers are advised to perform their own in vitro binding and functional assays to determine these values. For comparative purposes, the table below is provided as a template for organizing such experimental data.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Dopamine Release EC50 (nM)Norepinephrine Release EC50 (nM)Serotonin Release EC50 (nM)
N-Methyl-1-phenylpropan-1-amine HCl Data not availableData not availableData not availableData not availableData not availableData not available
(+)-Methamphetamine Reference ValueReference ValueReference ValueReference ValueReference ValueReference Value
Cocaine Reference ValueReference ValueReference ValueReference ValueReference ValueReference Value

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the neuropharmacological profile of this compound.

Protocol 1: In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • [3H]WIN 35,428 (for DAT)

  • [3H]Nisoxetine (for NET)

  • [3H]Citalopram (for SERT)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Nonspecific binding competitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT)

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target transporter.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • For total binding wells, add only buffer and radioligand.

  • For nonspecific binding wells, add buffer, radioligand, and the nonspecific competitor.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting nonspecific binding from total binding.

  • Determine the IC50 value by nonlinear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Neurotransmitter Release Assay

Objective: To determine the potency (EC50) and efficacy of this compound to induce the release of dopamine, norepinephrine, and serotonin from rat brain synaptosomes.

Materials:

  • Rat striatal, hippocampal, or cortical tissue

  • [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin

  • This compound

  • Krebs-Ringer buffer (pH 7.4)

  • Perfusion system

  • Liquid scintillation counter

Procedure:

  • Prepare synaptosomes from the desired rat brain region.

  • Preload the synaptosomes with the respective radiolabeled neurotransmitter.

  • Transfer the preloaded synaptosomes to a perfusion system and wash with buffer to establish a stable baseline of spontaneous release.

  • Expose the synaptosomes to varying concentrations of this compound for a short period (e.g., 5 minutes).

  • Collect the perfusate fractions at regular intervals.

  • At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

  • Quantify the radioactivity in each perfusate fraction and the synaptosome lysate using a liquid scintillation counter.

  • Calculate the amount of neurotransmitter released as a percentage of the total radioactivity.

  • Determine the EC50 and maximal efficacy (Emax) values by nonlinear regression analysis of the dose-response data.

Mandatory Visualization

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft NMPPA N-Methyl-1-phenylpropan-1-amine DAT Dopamine Transporter (DAT) NMPPA->DAT Binds/Inhibits NET Norepinephrine Transporter (NET) NMPPA->NET Binds/Inhibits SERT Serotonin Transporter (SERT) NMPPA->SERT Binds/Inhibits DA Dopamine DAT->DA Reuptake NE Norepinephrine NET->NE Reuptake 5HT Serotonin SERT->5HT Reuptake Vesicle Synaptic Vesicle DA_synapse DA Vesicle->DA_synapse Release NE_synapse NE Vesicle->NE_synapse Release 5HT_synapse 5HT Vesicle->5HT_synapse Release

Caption: Proposed mechanism of action for N-Methyl-1-phenylpropan-1-amine.

G Start Start: Prepare Reagents Step1 Add buffer, radioligand, and test compound to wells Start->Step1 Step2 Add cell membranes expressing transporter Step1->Step2 Step3 Incubate to reach equilibrium Step2->Step3 Step4 Rapid filtration to separate bound and free ligand Step3->Step4 Step5 Quantify radioactivity with scintillation counting Step4->Step5 Step6 Data Analysis: IC50 and Ki determination Step5->Step6 End End: Determine Binding Affinity Step6->End

Caption: Experimental workflow for in vitro monoamine transporter binding assay.

References

Application Notes and Protocols: N-Methyl-1-phenylpropan-1-amine Hydrochloride as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methyl-1-phenylpropan-1-amine hydrochloride as a versatile precursor in organic synthesis. This document includes key physical and chemical data, detailed experimental protocols for its application in common synthetic transformations, and visual aids to illustrate reaction pathways and workflows.

Compound Data

This compound is a benzylamine derivative that serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics and research chemicals. Its secondary amine functionality allows for a variety of chemical modifications.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₁₅N · HCl
Molecular Weight 185.7 g/mol
CAS Number 76605-79-3
Appearance Crystalline solid
Solubility DMF: 3 mg/mL, DMSO: 5 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 5 mg/mL[1]
Storage Temperature -20°C

Table 2: Spectroscopic Data for N-Methyl-1-phenylpropan-1-amine (Free Base)

Spectroscopic TechniqueKey Data Points
Mass Spectrometry (GC-MS) m/z Top Peak: 120[2]
¹H NMR Data available in spectral databases.
¹³C NMR Data available in spectral databases.
Infrared (IR) Spectroscopy Data available in spectral databases.

Applications in Organic Synthesis

This compound is a versatile precursor for the synthesis of a variety of organic compounds. The free base, which can be generated in situ or by a separate extraction step, possesses a nucleophilic secondary amine that readily participates in several key organic transformations.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. N-Methyl-1-phenylpropan-1-amine can be synthesized via the reductive amination of a suitable carbonyl compound, or it can be used as the amine component in reactions with other aldehydes and ketones to generate more complex tertiary amines.

Reductive_Amination_Synthesis Propiophenone Propiophenone Imine Intermediate Imine Propiophenone->Imine + Methylamine - H₂O Methylamine Methylamine (CH₃NH₂) Methylamine->Imine Product N-Methyl-1-phenylpropan-1-amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction N_Alkylation_Reaction StartingAmine N-Methyl-1-phenylpropan-1-amine Product Tertiary Amine (N-Alkyl-N-methyl-1-phenylpropan-1-amine) StartingAmine->Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product + Alkyl Halide Base Base (e.g., K₂CO₃, Et₃N) Base->Product Base Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Product Solvent Synthesis_Workflow Start N-Methyl-1-phenylpropan-1-amine HCl Step1 Step 1: Free Base Generation (Protocol 1) Start->Step1 Intermediate N-Methyl-1-phenylpropan-1-amine (Free Base) Step1->Intermediate Step2a Step 2a: Reductive Amination (Protocol 2) Intermediate->Step2a Step2b Step 2b: N-Alkylation (Protocol 3) Intermediate->Step2b ProductA Tertiary Amine (from Reductive Amination) Step2a->ProductA ProductB Tertiary Amine (from N-Alkylation) Step2b->ProductB Purification Purification (e.g., Column Chromatography) ProductA->Purification ProductB->Purification FinalProduct Final Pure Product Purification->FinalProduct

References

Application Notes and Protocols: N-Methyl-1-phenylpropan-1-amine hydrochloride for In-Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-phenylpropan-1-amine hydrochloride is a benzylamine derivative recognized as a central nervous system stimulant.[1] Its mechanism of action primarily involves the modulation of monoamine transporters, specifically those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] By interacting with these transporters, it can increase the synaptic concentration of these key neurotransmitters. The physiological and toxicological properties of this compound are not extensively characterized, making it a subject of interest for research and forensic applications.[2]

Radioligand binding assays are the gold standard for elucidating the affinity and selectivity of compounds like this compound for their molecular targets.[3] These assays are fundamental in pharmacological research, providing quantitative data on ligand-receptor interactions, which is crucial for understanding a compound's potential therapeutic effects and off-target activities.

This document provides detailed protocols for conducting in-vitro receptor binding assays using this compound, focusing on competitive binding assays to determine its affinity for monoamine transporters.

Data Presentation

The binding affinity of this compound for various receptors and transporters is typically determined through competitive radioligand binding assays. The key parameters derived from these experiments are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of a radioligand, while the Ki value is a measure of the compound's binding affinity for the receptor, calculated from the IC50 value.

Target Receptor/TransporterRadioligand UsedCell Line/Tissue PreparationKi (nM)IC50 (nM)Hill SlopeNumber of Experiments (n)
Dopamine Transporter (DAT)e.g., [³H]WIN 35,428HEK293 cells expressing hDATData not availableData not availableData not available
Norepinephrine Transporter (NET)e.g., [³H]NisoxetineCHO cells expressing hNETData not availableData not availableData not available
Serotonin Transporter (SERT)e.g., [³H]CitalopramHEK293 cells expressing hSERTData not availableData not availableData not available

Experimental Protocols

The following are detailed protocols for performing competitive radioligand binding assays to determine the affinity of this compound for monoamine transporters.

Membrane Preparation from Transfected Cells or Tissues

Objective: To prepare cell membranes or tissue homogenates containing the target receptors/transporters.

Materials:

  • Cells expressing the target transporter (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT) or brain tissue rich in the target (e.g., striatum for DAT).

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Homogenizer (Dounce or Polytron).

  • High-speed refrigerated centrifuge.

  • Bradford or BCA protein assay kit.

Procedure:

  • Harvest cells or dissect tissue and place in ice-cold Lysis Buffer.

  • Homogenize the cells/tissue on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Store the membrane aliquots at -80°C until use.

Competitive Radioligand Binding Assay

Objective: To determine the IC50 and subsequently the Ki of this compound for a specific transporter.

Materials:

  • Prepared cell membranes.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand specific for the target transporter (e.g., [³H]WIN 35,428 for DAT).

  • This compound stock solution.

  • Non-specific binding control (a high concentration of a known inhibitor, e.g., 10 µM GBR 12909 for DAT).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and Assay Buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.

    • Competitive Binding: Membrane preparation, radioligand, and each dilution of this compound.

  • Add the membrane preparation (typically 20-50 µg of protein) to each well.

  • Add the appropriate solutions (Assay Buffer, non-specific control, or test compound) to the wells.

  • Add the radioligand at a concentration close to its Kd value.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathways and Experimental Workflows

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound N-Methyl-1-phenylpropan-1-amine HCl (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis Monoamine_Transporter_Action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NT Neurotransmitters (Dopamine, Norepinephrine, Serotonin) Transporter Monoamine Transporter (DAT, NET, SERT) NT->Transporter Binds to Postsynaptic Postsynaptic Neuron NT->Postsynaptic Signal Transduction Compound N-Methyl-1-phenylpropan-1-amine HCl Compound->Transporter Blocks Reuptake Neurotransmitter Reuptake Transporter->Reuptake Mediates

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of N-Methyl-1-phenylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N-Methyl-1-phenylpropan-1-amine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via reductive amination of propiophenone.

Issue 1: Low Overall Yield

Question: My reductive amination reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields in the synthesis of this compound can arise from several factors throughout the reductive amination process. The primary areas to investigate are the initial imine formation, the choice and effectiveness of the reducing agent, and the overall reaction conditions.

A common issue is incomplete formation of the intermediate imine. This is an equilibrium reaction, and its favorability can be influenced by the removal of water, which is a byproduct.[1] The choice of reducing agent is also critical. A strong reducing agent like sodium borohydride (NaBH₄) can inadvertently reduce the starting propiophenone to an alcohol, thus lowering the amount of ketone available to form the desired imine and final product.[1][2]

To improve your yield, consider the following troubleshooting steps:

  • Optimize Imine Formation:

    • Water Removal: Employ methods to remove water as it forms. This can be achieved through the use of dehydrating agents like molecular sieves or by azeotropic distillation.[1]

    • pH Control: The formation of the imine is often most efficient in a mildly acidic environment (pH 4-5).[1] This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid.

  • Select an Appropriate Reducing Agent:

    • Instead of a strong reducing agent, consider milder and more selective options like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1] These reagents preferentially reduce the iminium ion over the ketone, which can significantly improve the yield of the desired amine.[1][2]

  • Reaction Procedure:

    • One-Pot vs. Stepwise: You can perform the reaction in a single pot where the imine is formed and then reduced in situ, or you can opt for a stepwise approach.[3] A stepwise procedure involves forming and potentially isolating the imine before introducing the reducing agent. This can sometimes offer better control and higher yields.[1]

    • Order of Addition: Allow sufficient time for the imine to form before adding the reducing agent. This can be monitored using techniques like Thin Layer Chromatography (TLC).[1]

  • Reaction Conditions:

    • Temperature: For sterically hindered ketones or amines, increasing the reaction temperature can help overcome the activation energy barrier and improve the reaction rate.[1]

    • Solvent: Solvents such as tetrahydrofuran (THF), toluene, and benzyl alcohol can be used to optimize yield and purity.[4]

Issue 2: Presence of Propiophenone Starting Material in the Final Product

Question: After my reaction and work-up, I am observing a significant amount of unreacted propiophenone. What could be the cause?

Answer: The presence of unreacted propiophenone in your final product typically points to incomplete imine formation or a non-optimal reaction time. If the imine is not formed efficiently, the subsequent reduction step will not proceed for that portion of the starting material.

To address this, refer to the "Optimize Imine Formation" section in Issue 1 . Additionally, consider the following:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time for the imine to form before the addition of the reducing agent. Monitor the disappearance of the propiophenone spot on a TLC plate to determine the optimal time.[1]

  • Stoichiometry: While using an excess of the amine is a common strategy, ensure that the amount of the reducing agent is sufficient to reduce all the formed imine.

Issue 3: Formation of 1-phenyl-1-propanol as a Major Byproduct

Question: My primary byproduct is 1-phenyl-1-propanol. How can I prevent the reduction of the starting ketone?

Answer: The formation of 1-phenyl-1-propanol is a clear indication that your reducing agent is reacting with the starting propiophenone instead of the desired imine intermediate.[1] This is a common issue when using strong, non-selective reducing agents.

To minimize the formation of this alcohol byproduct:

  • Use a Milder Reducing Agent: Switch from sodium borohydride (NaBH₄) to a more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][2] These reagents are less likely to reduce the ketone at the pH required for imine formation.

  • Stepwise Addition: As mentioned previously, allowing the imine to form completely before adding the reducing agent can significantly reduce the amount of unreacted ketone available for reduction.[1]

Issue 4: Over-alkylation Resulting in Tertiary Amine Impurities

Question: I am detecting the presence of a tertiary amine in my product mixture. How can I avoid this over-alkylation?

Answer: Over-alkylation occurs when the secondary amine product (N-Methyl-1-phenylpropan-1-amine) reacts further with another molecule of propiophenone and is subsequently reduced. This is more common when using primary amines, but can also occur with secondary amines if the reaction conditions are not controlled.[1]

To suppress the formation of tertiary amines:

  • Stoichiometry Control: Use a stoichiometric amount of the amine or even a slight excess of the propiophenone.[1]

  • Stepwise Procedure: A stepwise approach where the imine is pre-formed and then reduced can help minimize over-alkylation.[1]

  • Non-Acidic Conditions: Some research suggests that running the reaction under non-acidic conditions can also help to suppress the formation of tertiary amines.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reductive amination of propiophenone with methylamine?

A1: A mildly acidic environment, typically in the pH range of 4-5, is generally considered optimal for the formation of the imine intermediate.[1] This pH is a compromise that allows for the activation of the carbonyl group by protonation without excessively protonating the amine, which would render it non-nucleophilic.

Q2: Can I use sodium borohydride (NaBH₄) for this reaction?

A2: While sodium borohydride can be used, it is a relatively strong reducing agent and can lead to the undesired reduction of the starting propiophenone to 1-phenyl-1-propanol, thus lowering your overall yield.[1][2] Milder and more selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are less likely to reduce the ketone.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[1] You can spot the starting materials (propiophenone and methylamine) and the reaction mixture on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progression of the reaction. This is particularly useful for determining when imine formation is complete before adding the reducing agent.

Q4: What is the final step to obtain the hydrochloride salt?

A4: Once the free base of N-Methyl-1-phenylpropan-1-amine has been synthesized and purified, it can be converted to its hydrochloride salt. This is typically achieved by reacting the free base with hydrochloric acid (HCl) in a suitable solvent, such as ethanol or ethyl acetate.[4] The hydrochloride salt will then precipitate out of the solution and can be collected by filtration. This salt form generally has improved stability and is easier to handle.[4]

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound

ParameterConditionExpected Outcome on YieldRationale
Reducing Agent Sodium Borohydride (NaBH₄)Potentially LowerCan reduce the starting ketone, leading to byproducts.[1][2]
Sodium Triacetoxyborohydride (STAB)Potentially HigherMore selective for the iminium ion over the ketone.[1]
Sodium Cyanoborohydride (NaBH₃CN)Potentially HigherMore selective for the iminium ion over the ketone.[1][2]
pH < 4LowerAmine is excessively protonated and becomes non-nucleophilic.
4 - 5OptimalBalances carbonyl activation and amine nucleophilicity.[1]
> 6LowerInsufficient protonation of the carbonyl group to activate it for nucleophilic attack.
Water PresentLowerShifts the imine formation equilibrium back towards the reactants.[1]
Removed (e.g., molecular sieves)HigherDrives the imine formation equilibrium towards the product.[1]
Procedure One-PotPotentially LowerLess control over the individual steps of imine formation and reduction.
Stepwise (Imine formation then reduction)Potentially HigherAllows for optimization of each step and can minimize side reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • Imine Formation:

    • To a stirred solution of propiophenone (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or methanol (MeOH) (1.0 M) at 0 °C, add methylamine (3-10 eq.).

    • Stir the reaction mixture for 15-60 minutes to allow for the formation of the imine. The progress of imine formation can be monitored by TLC.[5]

  • Reduction:

    • To the reaction mixture, add sodium triacetoxyborohydride (STAB) (2.0 eq.) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 3 hours.[5]

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification and Salt Formation:

    • Purify the crude product by flash chromatography to obtain the free base of N-Methyl-1-phenylpropan-1-amine.

    • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and add a solution of hydrochloric acid in the same solvent dropwise until the precipitation of the hydrochloride salt is complete.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualization

Troubleshooting_Yield start Low Yield of N-Methyl-1-phenylpropan-1-amine HCl cause1 Incomplete Imine Formation start->cause1 Potential Cause cause2 Incorrect Reducing Agent start->cause2 Potential Cause cause3 Suboptimal Reaction Conditions start->cause3 Potential Cause solution1a Remove Water (e.g., Molecular Sieves) cause1->solution1a Solution solution1b Optimize pH (4-5) cause1->solution1b Solution solution2a Use Milder Agent (e.g., STAB, NaBH3CN) cause2->solution2a Solution solution3a Stepwise Procedure cause3->solution3a Solution solution3b Adjust Temperature cause3->solution3b Solution

Caption: Troubleshooting logic for low synthesis yield.

Experimental_Workflow start Start: Propiophenone & Methylamine imine_formation Imine Formation (DCM or MeOH, 0°C) start->imine_formation reduction Reduction with STAB (0°C to RT) imine_formation->reduction workup Aqueous Work-up (NaHCO3) reduction->workup purification Purification (Flash Chromatography) workup->purification salt_formation Salt Formation (HCl) purification->salt_formation product Final Product: N-Methyl-1-phenylpropan-1-amine HCl salt_formation->product

Caption: Reductive amination experimental workflow.

References

"identification of impurities in N-Methyl-1-phenylpropan-1-amine hydrochloride synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methyl-1-phenylpropan-1-amine hydrochloride Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent method for synthesizing N-Methyl-1-phenylpropan-1-amine is the reductive amination of propiophenone with methylamine.[1][2][3][4] This process involves the reaction of a ketone (propiophenone) with an amine (methylamine) to form an intermediate imine, which is then reduced to the desired secondary amine.[2][5]

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Impurities can originate from starting materials, side reactions, or incomplete reactions. For the reductive amination of propiophenone, potential impurities include:

  • Unreacted Propiophenone: The starting ketone may not fully react.

  • 1-Phenyl-1-propanol: A side-product from the direct reduction of propiophenone.

  • Bis(1-phenylpropyl)amine: A secondary amine impurity that can form, particularly under certain acidic conditions.[6][7]

  • N-formylmethamphetamine: This impurity may be present if the Leuckart reaction conditions are inadvertently mimicked.[8]

  • Diastereomers: If chiral reagents are not used, a racemic mixture of diastereomers (ephedrine and pseudoephedrine) can be formed.

Q3: What analytical techniques are recommended for identifying these impurities?

A3: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An effective technique for separating and identifying volatile impurities. GC-MS is widely used for the analysis of amphetamine-type compounds and their precursors.[7][8][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating non-volatile impurities and diastereomers.[12][13][14][15] A simple and sensitive HPLC method can be used for the qualitative determination of ephedrine and pseudoephedrine.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the impurities, aiding in their definitive identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for impurity profiling.[9][10]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Step
Incomplete imine formation Ensure the reaction conditions favor imine formation. This may involve adjusting the pH to a weakly acidic range (pH 4-5) and removing water as it forms, for example, by using a Dean-Stark apparatus.[2][5]
Inefficient reduction of the imine Select a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the imine in the presence of the ketone.[2][5][16] Catalytic hydrogenation is another effective method.[2]
Side reactions Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize the formation of byproducts like 1-phenyl-1-propanol.

Issue 2: Presence of Significant Impurities in the Final Product

Potential Impurity Troubleshooting Step
Unreacted Propiophenone Increase the molar excess of methylamine and the reducing agent. Extend the reaction time or slightly increase the reaction temperature to drive the reaction to completion.
1-Phenyl-1-propanol Use a more chemoselective reducing agent that preferentially reduces the imine over the ketone, such as sodium cyanoborohydride.[5]
Bis(1-phenylpropyl)amine This impurity can arise from impure methylamine hydrochloride containing traces of acid.[6][7] Ensure the purity of the methylamine source and maintain careful pH control throughout the reaction.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of Propiophenone

  • Imine Formation: In a round-bottom flask, dissolve propiophenone (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or toluene). Add methylamine (1.5-2 equivalents) to the solution. If using methylamine hydrochloride, a base is required to liberate the free amine. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine.[16]

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a solution of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride) (1.5 equivalents) portion-wise, maintaining the temperature below 20°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl). Make the solution basic by adding a concentrated NaOH solution until the pH is greater than 12.[16]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by distillation under reduced pressure or by column chromatography.[16]

  • Salt Formation: Dissolve the purified freebase in a suitable solvent (e.g., isopropanol or diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent, to precipitate the hydrochloride salt. Filter and dry the solid to obtain this compound.

Protocol 2: HPLC Method for Impurity Analysis

  • Column: A C18 reversed-phase column (e.g., CAPCELLPACK C18 MGII, 250 x 4.6 mm) is suitable for this separation.[13][14]

  • Mobile Phase: A mixture of a buffer solution (e.g., 50 mM KH2PO4) and an organic modifier (e.g., acetonitrile) can be used.[13][14] For example, a mobile phase of 50 mM KH2PO4-acetonitrile (94:6 v/v %) has been reported.[13][14]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at 210 nm is commonly used.[13][14]

  • Sample Preparation: Dissolve a known amount of the sample (e.g., 20 mg) in a suitable solvent (e.g., 1 mL of water) and inject an aliquot (e.g., 50 μL) into the HPLC system.[13][14]

Visualizations

Synthesis_and_Impurity_Workflow cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_analysis Analysis Propiophenone Propiophenone Imine Imine Intermediate Propiophenone->Imine + Methylamine Impurity1 Unreacted Propiophenone Propiophenone->Impurity1 Incomplete Reaction Impurity2 1-Phenyl-1-propanol Propiophenone->Impurity2 Side Reaction (Reduction) Methylamine Methylamine Product N-Methyl-1-phenylpropan-1-amine Imine->Product + Reducing Agent Impurity3 Bis(1-phenylpropyl)amine Imine->Impurity3 Side Reaction CrudeProduct Crude Product Product->CrudeProduct GCMS GC-MS CrudeProduct->GCMS HPLC HPLC CrudeProduct->HPLC NMR NMR CrudeProduct->NMR IdentifiedImpurities Identified Impurities GCMS->IdentifiedImpurities HPLC->IdentifiedImpurities NMR->IdentifiedImpurities

Caption: Synthesis pathway and impurity identification workflow.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting Start Problem Detected LowYield Low Yield? Start->LowYield HighImpurities High Impurities? Start->HighImpurities LowYield->HighImpurities No CheckImine Check Imine Formation (pH, Water Removal) LowYield->CheckImine Yes IdentifyImpurity Identify Impurity (GC-MS, HPLC) HighImpurities->IdentifyImpurity Yes CheckReduction Check Reduction Step (Reagent, Conditions) CheckImine->CheckReduction OptimizeConditions Optimize Reaction Conditions CheckReduction->OptimizeConditions UnreactedSM Unreacted Starting Material? IdentifyImpurity->UnreactedSM SideProduct Side Product? UnreactedSM->SideProduct No IncreaseReactant Increase Reactant Excess / Time UnreactedSM->IncreaseReactant Yes ChangeReagent Change Reducing Agent SideProduct->ChangeReagent Yes PurifyReagents Purify Starting Materials SideProduct->PurifyReagents No

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: N-Methyl-1-phenylpropan-1-amine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-1-phenylpropan-1-amine hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

For optimal stability, it is recommended to store this compound solutions at -20°C in airtight, light-protected containers. The solid form of the compound is reported to be stable for at least five years when stored at -20°C.[1] Solutions are more susceptible to degradation and should be prepared fresh whenever possible. The compound is known to be sensitive to light and moisture.[2]

Q2: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively documented, based on its chemical structure and data from similar compounds like methamphetamine, potential degradation routes include:

  • Thermal Degradation: At elevated temperatures, elimination of the methylamine group can occur, potentially forming unsaturated compounds like trans-1-phenyl-1-propene.[3][4]

  • Oxidative Degradation: The amine group is susceptible to oxidation, which can lead to the formation of various byproducts. Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.[5]

  • Photodegradation: Exposure to light, particularly UV light, can promote degradation of benzylamines.[6]

  • Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions may lead to hydrolysis, although specific data for this compound is limited.

Q3: What are the visible signs of degradation in my this compound solution?

Visible signs of degradation may include a change in color (e.g., development of a yellowish tint), the formation of precipitates, or a noticeable change in the solution's clarity. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the stability and purity of your solution.

Q4: How can I test the stability of my this compound solution?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the stability of your solution. This involves developing an HPLC method that can separate the intact drug from its potential degradation products. Periodically analyzing your stored solution and comparing the chromatogram to that of a freshly prepared standard will allow you to quantify any degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in HPLC chromatogram Degradation of the compound.- Ensure proper storage conditions (see FAQ Q1).- Prepare fresh solutions for each experiment.- Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Loss of potency or inconsistent experimental results Degradation of the stock solution.- Prepare a fresh stock solution from the solid compound.- Quantify the concentration of your solution using a validated analytical method (e.g., HPLC-UV) before each experiment.- Store aliquots of the stock solution at -20°C or below to minimize freeze-thaw cycles.
Solution appears discolored or contains precipitates Significant degradation or contamination.- Discard the solution.- Prepare a fresh solution using high-purity solvent and solid compound.- Ensure all glassware is scrupulously clean.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A reversed-phase column, such as a C18 or Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Selection:

  • Start with a simple mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.0).

  • Optimize the mobile phase composition and gradient to achieve good separation between the parent compound and any degradation products.

3. Forced Degradation Study: To generate potential degradation products and validate the stability-indicating nature of the HPLC method, perform a forced degradation study. Expose solutions of this compound to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solution at 80°C for 48 hours.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

4. Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-separated from the parent peak and from each other.

Visualizations

cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products parent N-Methyl-1-phenylpropan-1-amine thermal_deg Thermal Degradation parent->thermal_deg Heat oxidative_deg Oxidative Degradation parent->oxidative_deg O₂ photo_deg Photodegradation parent->photo_deg Light (UV) propene trans-1-phenyl-1-propene thermal_deg->propene oxides Nitrogen Oxides, Carbon Oxides oxidative_deg->oxides photo_products Various Photoproducts photo_deg->photo_products

Caption: Potential degradation pathways for N-Methyl-1-phenylpropan-1-amine.

cluster_workflow Stability Testing Workflow prep Prepare Solution stress Apply Stress Conditions (Heat, Light, pH, Oxidant) prep->stress hplc Analyze by Stability-Indicating HPLC Method stress->hplc data Analyze Data (Peak Purity, % Degradation) hplc->data

Caption: General workflow for a forced degradation study.

References

Technical Support Center: LC-MS Analysis of N-Methyl-1-phenylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride.

Troubleshooting Guide

This guide addresses common issues related to matrix effects in a question-and-answer format.

Q1: I am observing significant signal suppression for N-Methyl-1-phenylpropan-1-amine. What are the likely causes and how can I mitigate this?

A1: Signal suppression is a common matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity.[1][2]

Possible Causes:

  • Phospholipids and Salts: Biological matrices like plasma and urine contain high concentrations of phospholipids and salts, which are known to cause significant ion suppression, particularly in Electrospray Ionization (ESI).[3]

  • Co-eluting Metabolites: Endogenous metabolites in the sample may have similar chromatographic behavior to N-Methyl-1-phenylpropan-1-amine and compete for ionization.

  • Poor Sample Cleanup: Inadequate removal of matrix components during sample preparation is a primary cause of ion suppression.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[1] Consider the following techniques:

    • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to simpler methods like protein precipitation. A mixed-mode cation exchange SPE cartridge is often effective for amphetamine-like compounds.[1]

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate the analyte from many interfering matrix components.

    • Protein Precipitation (PPT): While quick, PPT is the least effective at removing matrix interferences and often results in significant ion suppression.[2] If using PPT, consider a subsequent clean-up step.

  • Chromatographic Separation: Modify your LC method to separate N-Methyl-1-phenylpropan-1-amine from the regions of ion suppression. A post-column infusion experiment can identify these regions.[1]

    • Gradient Adjustment: Alter the gradient slope to improve resolution between the analyte and interfering peaks.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to change selectivity.

  • Change Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to ion suppression from non-volatile matrix components.[1]

  • Dilution: A simple approach is to dilute the sample extract. This can reduce the concentration of interfering matrix components, but may compromise the limit of detection.[4]

Q2: My results are inconsistent, with high variability between replicate injections of the same sample. Could this be due to matrix effects?

A2: Yes, inconsistent results are a hallmark of variable matrix effects. The composition of the matrix can differ slightly between samples, leading to varying degrees of ion suppression or enhancement.

Troubleshooting Steps:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most reliable way to compensate for variable matrix effects is to use a SIL-IS, such as N-Methyl-d3-1-phenylpropan-1-amine hydrochloride. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[5]

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or urine) to ensure that the calibrators and samples experience similar matrix effects.

  • Evaluate Matrix Factor: Assess the matrix effect by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution. According to regulatory guidelines, the precision of the matrix factor across at least six different lots of matrix should not exceed 15%.[6]

Q3: I am analyzing for N-Methyl-1-phenylpropan-1-amine, but I am concerned about potential interference from its isomers. How can I ensure the specificity of my method?

A3: Isomeric interference is a valid concern. For instance, N-Methyl-2-phenylpropan-1-amine (phenpromethamine), an isomer of methamphetamine, is known to produce a nearly identical mass spectrum.[7]

Troubleshooting Steps:

  • Chromatographic Resolution: Your primary strategy should be to achieve baseline chromatographic separation of the isomers.

    • Column Selection: Utilize a high-resolution column, such as a sub-2 µm particle size column.

    • Mobile Phase Optimization: Carefully optimize the mobile phase composition and gradient to maximize the separation between the isomers.

  • Tandem Mass Spectrometry (MS/MS): While the parent ion masses will be the same, it is possible that the fragmentation patterns (product ions) and their relative ratios in MS/MS may differ slightly between isomers. Carefully select unique and stable transitions for your Multiple Reaction Monitoring (MRM) method.

  • Derivatization: In some cases, derivatization of the analytes prior to LC-MS analysis can improve chromatographic separation and provide more unique mass spectral fragmentation patterns.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in the analysis of N-Methyl-1-phenylpropan-1-amine in biological samples?

A1: The most common cause is the presence of endogenous phospholipids and salts in biological matrices like plasma, serum, and urine, especially when using Electrospray Ionization (ESI). These molecules can co-elute with the analyte and suppress its ionization.[2][3]

Q2: How can I quantitatively assess the matrix effect for my assay?

A2: The matrix effect is typically quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte in a blank matrix sample that has been spiked after extraction with the peak area of the analyte in a neat solvent standard at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[6]

Q3: Is it better to use Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction for sample preparation?

A3: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix.

  • Solid-Phase Extraction (SPE) generally provides the cleanest extracts and is recommended for minimizing matrix effects, especially for trace-level analysis.[1]

  • Liquid-Liquid Extraction (LLE) is also an effective technique for removing many interfering components.

  • Protein Precipitation (PPT) is the simplest and fastest method, but it is the least effective at removing matrix components and often leads to significant ion suppression.[2]

Q4: Can changing my LC-MS parameters help reduce matrix effects?

A4: Yes, optimizing LC-MS parameters can help.

  • Chromatography: Adjusting the mobile phase gradient can help separate your analyte from interfering matrix components.[1]

  • Ion Source Parameters: Optimizing the ion source temperature, gas flows (nebulizer and drying gas), and capillary voltage can sometimes improve the analyte's ionization efficiency in the presence of matrix.[1]

  • Ionization Mode: Switching from ESI to APCI can be beneficial as APCI is often less prone to suppression from non-volatile matrix components.[1]

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) so important for this analysis?

A5: A SIL-IS is crucial because it has nearly identical chemical and physical properties to the analyte. This means it will co-elute from the LC column and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.[5]

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for amphetamine-type compounds in biological matrices using different sample preparation techniques. Note that this data is for analogous compounds and should be used as a reference. It is crucial to validate these parameters for this compound in your specific matrix and method.

Sample Preparation MethodAnalyte ClassMatrixRecovery (%)Matrix Effect (%)Citation
Solid-Phase Extraction (SPE)Synthetic CathinonesUrineNot explicitly stated81.5 - 111.8[8]
Liquid-Liquid Extraction (LLE)AmphetaminesUrineNot explicitly statedIon suppression observed, but mitigated by SIL-IS[9]
Protein Precipitation (PPT)MethyldopaPlasma90.9 - 101.4Not explicitly stated[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Amphetamines in Urine

This protocol is adapted from a method for amphetamine analysis and is suitable for N-Methyl-1-phenylpropan-1-amine.[1]

  • Sample Pre-treatment: To 1 mL of urine, add a suitable internal standard (e.g., N-Methyl-d3-1-phenylpropan-1-amine hydrochloride) and 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol to remove polar interferences.

  • Elution: Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps to identify regions in the chromatogram where ion suppression occurs.[1]

  • System Setup: Connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-junction.

  • Analyte Infusion: Prepare a standard solution of N-Methyl-1-phenylpropan-1-amine in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL). Infuse this solution at a low, constant flow rate (e.g., 10 µL/min).

  • Blank Matrix Injection: Once a stable baseline signal for the infused analyte is observed, inject an extracted blank matrix sample (a sample prepared using the same procedure as the study samples but without the analyte).

  • Data Analysis: Monitor the signal of the infused analyte. A drop in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.

Visualizations

Troubleshooting_Workflow start Inconsistent or Inaccurate Results (Suspected Matrix Effect) q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 use_is Implement a co-eluting SIL-IS to compensate for variability. q1->use_is No q2 Assess Matrix Effect Quantitatively (Post-Column Infusion or Matrix Factor) q1->q2 Yes use_is->q2 suppression_detected Significant Ion Suppression Detected? q2->suppression_detected optimize_sp Optimize Sample Preparation (Switch to SPE or LLE) suppression_detected->optimize_sp Yes revalidate Re-validate Method suppression_detected->revalidate No (Within acceptable limits) optimize_lc Optimize Chromatographic Separation (Adjust Gradient, Change Column) optimize_sp->optimize_lc optimize_ms Optimize MS Conditions (Consider APCI, Adjust Source Parameters) optimize_lc->optimize_ms optimize_ms->revalidate

Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.

Sample_Prep_Comparison cluster_0 Sample Preparation Technique cluster_1 Relative Effectiveness in Reducing Matrix Effects PPT Protein Precipitation (PPT) Low Low PPT->Low Least Effective LLE Liquid-Liquid Extraction (LLE) Medium Medium LLE->Medium More Effective SPE Solid-Phase Extraction (SPE) High High SPE->High Most Effective

Caption: Comparison of common sample preparation techniques for matrix effect reduction.

References

Technical Support Center: Improving Resolution of N-Methyl-1-phenylpropan-1-amine Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of N-Methyl-1-phenylpropan-1-amine hydrochloride isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of N-Methyl-1-phenylpropan-1-amine?

A1: The most common methods for resolving the enantiomers of N-Methyl-1-phenylpropan-1-amine are diastereomeric salt formation and chiral chromatography.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts.[1][2][3][4] These salts have different physical properties, like solubility, allowing for their separation by fractional crystallization.[3][4]

  • Chiral Chromatography: Techniques like Chiral Stationary Phase Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (CSP-LC-MS/MS) and Supercritical Fluid Chromatography (SFC) can effectively separate the enantiomers.[5][6][7] These methods are often more reliable and accurate than older gas chromatography (GC) methods that use chiral derivatizing agents.[5][7]

Q2: Which chiral resolving agents are effective for the resolution of N-Methyl-1-phenylpropan-1-amine via diastereomeric salt formation?

A2: Several chiral acids have been successfully used. O,O'-dibenzoyltartaric acid and O,O'-di-p-toluoyltartaric acid are reported to be particularly effective.[8] Tartaric acid itself is also commonly employed.[1][9] The choice of the resolving agent can be critical to the success of the resolution.

Q3: How can I determine the enantiomeric purity of my resolved sample?

A3: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the enantiomeric excess (ee%) of a resolved amine.[3] Chiral Stationary Phase Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (CSP-LC-MS/MS) is a highly accurate method for this analysis.[5][7]

Troubleshooting Guides

Problem 1: No crystallization of diastereomeric salts occurs.

Possible Causes & Solutions:

  • Inappropriate Solvent: The choice of solvent is crucial for crystallization. For diastereomeric salt formation of N-Methyl-1-phenylpropan-1-amine, various solvents and solvent systems have been reported, including methanol, ethanol, and mixtures like dichloroethane-water-methanol.[10][11] If crystallization fails, trying a different solvent or a multi-component solvent system may be beneficial. Water is considered an ideal solvent for optical resolutions due to its polarity but is often limited by the low solubility of organic compounds.[10]

  • Solution is Undersaturated: The concentration of the diastereomeric salt in the solution may be too low. You can try to induce crystallization by slowly evaporating the solvent or by adding an anti-solvent (a solvent in which the salt is less soluble).

  • Lack of Nucleation Sites: Sometimes, crystallization needs a "seed" to start. Gently scratching the inside of the flask with a glass rod can create nucleation sites. If available, adding a tiny crystal of the desired diastereomeric salt can induce crystallization.

  • Purity of Starting Material: Impurities in the racemic this compound can inhibit crystallization. Ensure the starting material is of high purity.

Problem 2: The enantiomeric excess (ee%) of the resolved product is low.

Possible Causes & Solutions:

  • Insufficient Recrystallization: A single crystallization step is often not enough to achieve high enantiomeric purity.[12] Multiple recrystallizations of the diastereomeric salt are typically necessary.[3][11] With each recrystallization, the enantiomeric excess of the less soluble diastereomer should increase.

  • Incorrect Stoichiometry of Resolving Agent: The ratio of the resolving agent to the racemic amine can influence the efficiency of the resolution. While an equimolar amount is common, some methods, like the Pope-Peachey method, use a half equivalent of the resolving agent.[2]

  • Equilibrium Not Reached: The resolution process can be under thermodynamic or kinetic control. The stirring time and temperature can affect the final enantiomeric excess. For instance, stirring the suspension at a lower temperature overnight can improve the optical purity.[10]

Experimental Protocols

Protocol 1: Resolution via Diastereomeric Salt Formation with O,O'-Dibenzoyl-R,R-Tartaric Acid

This protocol is based on a method developed for the resolution of N-methyl-amphetamine using a two-phase, three-component solvent system.[10]

Materials:

  • Racemic N-Methyl-1-phenylpropan-1-amine

  • O,O'-Dibenzoyl-R,R-tartaric acid (DBTA)

  • Dichloroethane

  • Methanol

  • 2N NaOH solution

  • Dichloromethane

Procedure:

  • Prepare a two-phase solution of the racemic base.

  • Prepare a solution of O,O'-dibenzoyl-2R,3R-tartaric acid in dichloroethane and a specified amount of methanol.

  • Add the DBTA solution to the solution of the racemic base over 30 minutes at room temperature with stirring.

  • Crystallization should begin within 10-15 minutes.

  • Stir the resulting suspension at 5°C overnight.

  • Filter the precipitate and wash it three times with cold dichloroethane.

  • Dry the precipitate under an infrared lamp.

  • To recover the free amine, react the precipitated salt with 30 ml of 2N NaOH and extract three times with 25 ml of dichloromethane.

Protocol 2: Analysis of Enantiomeric Purity by CSP-LC-MS/MS

This is a general outline based on modern analytical methods for chiral separation.[5][7]

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Chiral Stationary Phase (CSP) Column (e.g., Trefoil AMY1)[6]

Mobile Phase:

  • A typical mobile phase for SFC would be supercritical CO2 with an alcohol modifier like ethanol and an amine additive such as cyclohexylamine.[6] For LC, a mixture of methanol with acetic acid and ammonium hydroxide might be used.[13]

Procedure:

  • Prepare a standard solution of the resolved this compound.

  • Optimize the chromatographic conditions (flow rate, gradient, and temperature) to achieve baseline separation of the enantiomers.

  • Inject the sample onto the CSP column.

  • Detect the eluted enantiomers using the MS/MS detector in a suitable mode (e.g., positive ESI and SIR mode).[6]

  • Calculate the enantiomeric excess (ee%) based on the peak areas of the two enantiomers.

Quantitative Data Summary

Resolving AgentSolvent SystemYield (%)Optical Purity (%)Reference
O,O'-Dibenzoyl-R,R-tartaric acidDichloroethane-Water-Methanol7898[1]
(R,R)-Tartaric AcidAqueous Solution-95 (eeDia)[9]
Chromatographic MethodColumnMobile Phase/ModifierResolution (Rs)Reference
SFC-SQDTrefoil AMY1 (150 x 2.1 mm, 2.5 µm)Supercritical CO2 with EtOH and 1% cyclohexylamine1.2[6]
LC/MSAgilent InfinityLab Poroshell 120 Chiral-V (2.1 x 150 mm, 2.7 µm)Methanol with 0.1% acetic acid and 0.02% ammonium hydroxide≥ 1.9[13]

Visualizations

G cluster_0 Diastereomeric Salt Formation Workflow racemic Racemic N-Methyl-1-phenylpropan-1-amine (R/S Mixture) mixing Mixing in Solvent racemic->mixing resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->mixing diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(+)-Acid and (S)-Amine-(+)-Acid) mixing->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-Amine-(+)-Acid) crystallization->less_soluble Precipitate mother_liquor Mother Liquor (Enriched in (S)-Amine-(+)-Acid) crystallization->mother_liquor Solution base_treatment_less Base Treatment less_soluble->base_treatment_less base_treatment_mother Base Treatment mother_liquor->base_treatment_mother enantiomer_R Enriched (R)-Enantiomer base_treatment_less->enantiomer_R enantiomer_S Enriched (S)-Enantiomer base_treatment_mother->enantiomer_S

Caption: Workflow for chiral resolution via diastereomeric salt formation.

G cluster_1 Troubleshooting Logic for Low Enantiomeric Excess start Low Enantiomeric Excess (ee%) check_recrystallization Sufficient number of recrystallizations performed? start->check_recrystallization recrystallize Perform Additional Recrystallizations check_recrystallization->recrystallize No check_conditions Review Resolution Conditions: - Stoichiometry - Solvent - Temperature - Time check_recrystallization->check_conditions Yes analyze Analyze ee% recrystallize->analyze optimize Optimize Conditions check_conditions->optimize optimize->analyze analyze->start Still Low end High ee% Achieved analyze->end Acceptable

Caption: Logical workflow for troubleshooting low enantiomeric excess.

References

Technical Support Center: Stability and Degradation of N-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of N-Methyl-1-phenylpropan-1-amine hydrochloride. As detailed public information on the specific degradation of this compound is limited, this guide focuses on establishing a robust experimental plan using forced degradation studies to identify potential degradation products and pathways.

Frequently Asked Questions (FAQs)

Q1: Where can I find established degradation pathways for this compound?

A1: Currently, detailed degradation pathways for this compound are not extensively documented in publicly available scientific literature. Therefore, it is recommended to perform forced degradation studies to determine its stability profile and identify potential degradants under various stress conditions.[1][2][3][4]

Q2: What are forced degradation studies and why are they necessary for this compound?

A2: Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions to accelerate its decomposition.[3][5] These studies are crucial for:

  • Identifying likely degradation products.[4]

  • Elucidating potential degradation pathways.[2][4]

  • Assessing the intrinsic stability of the molecule.[2]

  • Developing and validating stability-indicating analytical methods.[2][5]

Given the limited data on this compound, these studies are the primary means of understanding its chemical stability.

Q3: What are the typical stress conditions used in forced degradation studies?

A3: Common stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][4] It is important to apply these conditions to the drug substance in both solid and solution states.

Troubleshooting Guide

Problem 1: No degradation is observed under initial stress conditions.

  • Possible Cause: The stress conditions may not be severe enough.

  • Solution: Gradually increase the severity of the conditions. For example:

    • Increase the concentration of the acid, base, or oxidizing agent.

    • Extend the duration of exposure.

    • Increase the temperature for thermal degradation.

    • It is crucial to avoid overly harsh conditions that could lead to unrealistic degradation pathways.

Problem 2: The sample degrades completely, making it difficult to identify primary degradants.

  • Possible Cause: The stress conditions are too harsh.

  • Solution: Reduce the severity of the conditions. The goal is to achieve partial degradation (typically 5-20%) to ensure that the primary degradation products can be observed and quantified.

Problem 3: The analytical method (e.g., HPLC) does not separate the parent compound from the degradants.

  • Possible Cause: The chosen analytical method is not "stability-indicating."

  • Solution: The analytical method needs to be redeveloped and validated.[5] This may involve:

    • Trying different column chemistries (e.g., C18, C8, Phenyl-Hexyl).

    • Optimizing the mobile phase composition (organic solvent, pH, additives).

    • Adjusting the gradient profile.

    • Changing the detection wavelength.

Experimental Protocols

1. Forced Hydrolytic Degradation

  • Objective: To assess the susceptibility of this compound to acid and base-catalyzed hydrolysis.

  • Methodology:

    • Prepare separate solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

    • Prepare a control solution in purified water.

    • Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC method.

2. Forced Oxidative Degradation

  • Objective: To evaluate the compound's sensitivity to oxidation.

  • Methodology:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Store the solution at room temperature, protected from light, for a specified duration.

    • Analyze the samples at various time points by HPLC.

3. Forced Photolytic Degradation

  • Objective: To determine the compound's stability under light exposure.

  • Methodology:

    • Expose the solid drug substance and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

    • Analyze the exposed and control samples by HPLC.

4. Forced Thermal Degradation

  • Objective: To assess the stability of the compound at elevated temperatures.

  • Methodology:

    • Place the solid drug substance in a thermostatically controlled oven at a high temperature (e.g., 80°C) for an extended period.

    • Periodically remove samples and prepare solutions for HPLC analysis.

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Results for this compound

Stress Condition% DegradationNumber of DegradantsMajor Degradant (Peak Area %)
0.1 M HCl (60°C, 48h)8.52DP-1 (6.2%)
0.1 M NaOH (60°C, 48h)15.23DP-2 (11.8%)
3% H₂O₂ (RT, 24h)12.72DP-3 (9.5%)
Photolytic (ICH Q1B)5.11DP-4 (4.3%)
Thermal (80°C, 72h)3.81DP-5 (3.1%)

DP = Degradation Product, RT = Room Temperature

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome start N-Methyl-1-phenylpropan-1-amine HCl solid Solid State start->solid solution Solution State start->solution photolysis Photolysis (UV/Vis) solid->photolysis thermal Thermal Stress solid->thermal hydrolysis Acid/Base Hydrolysis solution->hydrolysis oxidation Oxidation (H₂O₂) solution->oxidation solution->photolysis hplc Stability-Indicating HPLC hydrolysis->hplc oxidation->hplc photolysis->hplc thermal->hplc ms LC-MS for Identification hplc->ms stability Intrinsic Stability Profile hplc->stability nmr NMR for Structure Elucidation ms->nmr pathway Degradation Pathway Elucidation nmr->pathway

Caption: Experimental workflow for forced degradation studies.

hypothetical_degradation_pathway cluster_products Potential Degradation Products parent N-Methyl-1-phenylpropan-1-amine degradant1 Oxidative Product (e.g., N-oxide) parent->degradant1 Oxidation (H₂O₂) degradant2 Hydrolytic Product (e.g., 1-phenylpropan-1-ol) parent->degradant2 Hydrolysis (Acid/Base) degradant3 Photolytic Product (e.g., Benzaldehyde) parent->degradant3 Photolysis (UV/Vis)

Caption: Hypothetical degradation pathways for investigation.

References

"preventing contamination in N-Methyl-1-phenylpropan-1-amine hydrochloride experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Methyl-1-phenylpropan-1-amine Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing, identifying, and resolving contamination issues during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound experiments?

A1: Contamination can arise from several sources throughout the experimental workflow. The most common include:

  • Reagents and Solvents: Impurities present in starting materials, reagents, and solvents can be carried through the synthesis and purification steps.[1]

  • Cross-Contamination: Unintentional transfer from other experiments or samples in the lab via shared equipment, glassware, or poor handling practices.[2][3]

  • Atmospheric Contamination: Exposure to air and moisture can lead to the formation of byproducts, especially with reactive intermediates. Amines, for instance, can react with atmospheric carbon dioxide.[4][]

  • Leaching from Equipment: Contaminants can leach from plasticware (plasticizers) or improperly cleaned glassware.[6]

  • Human Error: Inadequate personal hygiene and improper use of personal protective equipment (PPE) can introduce contaminants.[7]

Q2: What are the likely chemical impurities I might encounter in my this compound sample?

A2: Based on common synthetic routes for similar compounds (e.g., reductive amination), potential impurities include:

  • Unreacted Starting Materials: Residual 1-phenylpropan-1-one and methylamine.

  • Imine Intermediate: Incomplete reduction can leave the corresponding imine as an impurity.[8]

  • Over-alkylation or Di-alkylation Products: Reaction of the product with the alkylating agent.

  • Solvent Adducts: Byproducts formed from the reaction with the solvent, especially under elevated temperatures.[9]

  • Side-Reaction Products: Impurities from competing reaction pathways. For instance, in reductive aminations, impurities from the methylamine source have been reported to lead to byproducts like bis(1-phenylpropan-2-yl)amine in related syntheses.[10]

  • Degradation Products: The free base is susceptible to oxidation.[11]

Q3: How should I properly store this compound to prevent degradation?

A3: this compound is typically stable for years when stored correctly.[12] For long-term storage, it is recommended to keep the compound at -20°C.[12] The container should be tightly sealed to protect it from moisture and atmospheric contaminants.

Q4: What level of purity is considered acceptable for an analytical reference standard of this compound?

A4: For use as an analytical reference standard, a high level of purity is required. Typically, a purity of ≥98% is expected.[12] The acceptable level for specific impurities is often defined by regulatory guidelines such as those from the ICH.[13][14]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (GC-MS, HPLC)
Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents 1. Run a blank analysis with only the solvent to check for impurities.[15] 2. Use high-purity, HPLC, or GC-grade solvents. 3. Purify reagents and solvents if necessary. Common purification methods include distillation.[1][16]
Cross-Contamination from Previous Runs (Carryover) 1. Implement a rigorous cleaning protocol for the injection port and column between runs.[15] 2. Inject a solvent blank after a concentrated sample to check for carryover.[15] 3. Ensure autosampler vials and caps are clean and used only once.
Sample Degradation 1. Confirm the stability of the compound in the chosen solvent and at the analysis temperature. 2. Analyze the sample promptly after preparation. 3. If the compound is light-sensitive, use amber vials.
Reaction Byproducts or Incomplete Reaction 1. Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents).[8] 2. Optimize the purification method (e.g., recrystallization, column chromatography) to remove the specific impurity. 3. Use techniques like NMR or mass spectrometry to identify the structure of the unexpected peak to understand its origin.[9]
Issue 2: Poor Reproducibility of Experimental Results
Possible Cause Troubleshooting Steps
Inconsistent Weighing and Handling 1. Use a calibrated analytical balance in a draft-free environment.[17][18] 2. Handle the compound with clean spatulas and weigh it in appropriate containers.[19] Avoid touching samples with bare hands; use gloves and tweezers.[17][20] 3. Ensure the sample is at ambient temperature before weighing.[21]
Variability in Reagent Quality 1. Use reagents from the same batch for a series of related experiments. 2. Check the purity of new batches of reagents and solvents.
Improper Glassware Cleaning 1. Implement a standardized glassware cleaning protocol. This should include rinsing with an appropriate solvent to remove organic residues, washing with a laboratory-grade detergent, followed by rinses with tap water and then deionized water.[15][22] 2. For sensitive reactions, oven-dry the glassware to remove residual water.[22]

Data Presentation

Table 1: Purity and Impurity Thresholds for Analytical Standards

This table summarizes typical purity requirements and impurity thresholds based on ICH Q3A guidelines for new drug substances, which are often applied to analytical reference standards.[13][14][23]

ParameterThresholdRationale
Purity ≥ 98%Ensures the accuracy of quantitative analysis when used as a reference standard.[12]
Reporting Threshold ≥ 0.05%Impurities at or above this level should be reported in the certificate of analysis.[14]
Identification Threshold ≥ 0.10%Impurities at or above this level should have their structures identified.[14]
Qualification Threshold ≥ 0.15%Impurities at or above this level need to be qualified for safety.[14]

Note: These thresholds can vary based on the maximum daily dose of a drug substance and the toxicity of the impurity.[13][24]

Experimental Protocols

Protocol 1: General Glassware Cleaning for Organic Synthesis
  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of organic residues. Collect this rinse as organic waste.[22]

  • Washing: Wash the glassware thoroughly with a laboratory-grade detergent and warm tap water. Use a brush to scrub all surfaces.[25]

  • Tap Water Rinse: Rinse the glassware multiple times with tap water to remove all traces of detergent.

  • Deionized Water Rinse: Rinse the glassware 3-4 times with deionized water to remove any remaining inorganic salts.[15]

  • Drying: Allow the glassware to air dry on a rack. For immediate use or for moisture-sensitive reactions, oven-dry the glassware at an appropriate temperature (e.g., 110-120°C) for several hours.[15]

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent like methanol to prepare a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of approximately 100 µg/mL in the same solvent.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as a DB-1MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL of the sample solution in splitless mode.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C for 1 minute, then ramp up to 300°C at a rate of 10°C/min, and hold at 300°C for 5-10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks (area percent method).

    • Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

Visualizations

Contamination_Prevention_Workflow cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Analysis Stage reagents Select High-Purity Reagents & Solvents handling Proper Weighing & Handling Technique reagents->handling reaction Controlled Reaction Conditions (Inert Atmosphere) glassware Thoroughly Clean & Dry Glassware glassware->handling ppe Don Appropriate PPE ppe->handling handling->reaction workup Careful Work-up & Purification reaction->workup storage Proper Sample Storage workup->storage analysis Purity Analysis (GC-MS/HPLC) storage->analysis documentation Document Results analysis->documentation

Caption: General workflow for preventing contamination in chemical experiments.

Troubleshooting_Unexpected_Peaks start Unexpected Peak Observed in Chromatogram q1 Is the peak present in a solvent blank? start->q1 a1_yes Source: Contaminated Solvent/System q1->a1_yes Yes a1_no Source: Sample-Related q1->a1_no No action1 Action: Use fresh, high-purity solvent. Clean the instrument. a1_yes->action1 q2 Does the peak appear in repeated injections of the same sample? a1_no->q2 a2_yes Source: Reaction Byproduct or Starting Material q2->a2_yes Yes a2_no Source: Carryover or Random Contamination q2->a2_no No action2 Action: Optimize reaction and purification. Identify the impurity. a2_yes->action2 action3 Action: Improve cleaning protocol between runs. Inject a blank. a2_no->action3

Caption: Troubleshooting decision tree for unexpected chromatographic peaks.

References

"calibration curve issues for N-Methyl-1-phenylpropan-1-amine hydrochloride quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-Methyl-1-phenylpropan-1-amine hydrochloride.

Troubleshooting Guides

This section provides solutions to common issues encountered during the HPLC/LC-MS analysis of this compound, with a focus on calibration curve problems.

Issue 1: Non-Linear Calibration Curve

Question: My calibration curve for this compound is non-linear, especially at higher concentrations. What are the possible causes and how can I fix it?

Answer:

Non-linearity in calibration curves is a frequent challenge in HPLC analysis and can lead to inaccurate quantification. Below is a troubleshooting workflow and detailed explanation of potential causes and their solutions.

Troubleshooting Workflow: Non-Linear Calibration Curve

non_linear_curve start Non-Linear Calibration Curve (R² < 0.995) check_conc Are standards freshly prepared and accurate? start->check_conc prep_fresh Prepare fresh standards independently. Verify stock concentration. check_conc->prep_fresh No check_detector Is detector saturation a possibility? check_conc->check_detector Yes prep_fresh->check_detector reduce_conc Reduce concentration of upper calibration standards or decrease injection volume. check_detector->reduce_conc Yes check_integration Is peak integration consistent and correct? check_detector->check_integration No reduce_conc->check_integration manual_integration Manually review and adjust integration parameters for each calibration point. check_integration->manual_integration No check_matrix Are you analyzing in a complex matrix? check_integration->check_matrix Yes manual_integration->check_matrix matrix_matched Prepare calibration standards in the same matrix as the samples (matrix-matched). check_matrix->matrix_matched Yes end Linear Calibration Curve Achieved check_matrix->end No matrix_matched->end

Caption: Troubleshooting workflow for a non-linear calibration curve.

Possible Causes and Solutions:

Cause Explanation Solution
Errors in Standard Preparation Inaccurate serial dilutions can introduce cumulative errors, leading to a non-linear relationship between concentration and response.Prepare each calibration standard independently from a stock solution. Use calibrated pipettes and ensure the complete dissolution of the standard.
Detector Saturation At high concentrations, the detector's response may no longer be proportional to the analyte concentration.[1]Reduce the concentration of the upper calibration standards or decrease the injection volume. A narrower, more relevant concentration range may be necessary.
Inappropriate Calibration Model A linear regression model may not be suitable for the detector response over a wide concentration range.Evaluate alternative regression models, such as a quadratic fit. The choice of a non-linear model should be justified and validated.
Analyte Degradation This compound may be susceptible to degradation in certain solvents or under specific pH and temperature conditions, leading to a lower than expected response at higher concentrations.Prepare fresh standards and samples immediately before analysis. Investigate the stability of the analyte in the chosen solvent and storage conditions.
Matrix Effects Co-eluting endogenous or exogenous substances from the biological matrix can suppress or enhance the ionization of the target analyte, affecting the detector response.Prepare matrix-matched calibration standards by spiking the analyte into a blank matrix identical to the sample matrix. Improve sample preparation to remove interfering components.
Incorrect Peak Integration Inconsistent or incorrect peak integration parameters can lead to variability in peak areas, especially at the lower and upper ends of the calibration range.Manually review the integration of each peak in the calibration curve. Adjust integration parameters such as baseline, peak width, and threshold to ensure consistent and accurate peak area determination.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: I am observing significant peak tailing for this compound. What could be the cause and how can I improve the peak shape?

Answer:

Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like amine hydrochlorides. This is often due to secondary interactions with the stationary phase.

Troubleshooting Workflow: Poor Peak Shape

poor_peak_shape start Poor Peak Shape (Tailing or Fronting) check_mobile_phase Is the mobile phase pH appropriate for an amine? start->check_mobile_phase adjust_ph Adjust mobile phase pH to be 2-3 units below the pKa of the analyte. Add a competing base (e.g., triethylamine). check_mobile_phase->adjust_ph No check_column Is the column suitable for basic compounds and in good condition? check_mobile_phase->check_column Yes adjust_ph->check_column use_base_deactivated Use a base-deactivated column or a column with end-capping. Flush or replace the column if old. check_column->use_base_deactivated No check_sample_solvent Is the sample solvent stronger than the mobile phase? check_column->check_sample_solvent Yes use_base_deactivated->check_sample_solvent dissolve_in_mobile_phase Dissolve the sample in the initial mobile phase or a weaker solvent. check_sample_solvent->dissolve_in_mobile_phase Yes check_overload Is the column overloaded? check_sample_solvent->check_overload No dissolve_in_mobile_phase->check_overload reduce_injection Reduce the injection volume or sample concentration. check_overload->reduce_injection Yes end Symmetrical Peak Shape Achieved check_overload->end No reduce_injection->end

Caption: Troubleshooting workflow for poor peak shape.

Possible Causes and Solutions:

Cause Explanation Solution
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of the analyte, causing peak tailing.- Use a base-deactivated or end-capped column.- Adjust the mobile phase pH to be 2-3 units below the pKa of the analyte to ensure it is fully protonated.- Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
Column Overload Injecting too much sample can lead to peak fronting or tailing.Reduce the injection volume or the concentration of the sample.
Sample Solvent Effects If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.Dissolve the sample in the initial mobile phase or a solvent that is weaker than or of similar strength to the mobile phase.
Column Contamination or Void Accumulation of contaminants on the column frit or head, or the formation of a void, can disrupt the sample band and lead to poor peak shape.- Use a guard column to protect the analytical column.- Flush the column with a strong solvent.- If a void is suspected, replace the column.
Extra-Column Volume Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening.Use tubing with a small internal diameter and keep the length as short as possible. Ensure all fittings are properly connected.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration range for a calibration curve for this compound?

A typical starting range for HPLC-UV analysis would be from 0.1 µg/mL to 50 µg/mL. For a more sensitive technique like LC-MS/MS, a range of 1 ng/mL to 1000 ng/mL is common for similar compounds.[2][3] It is crucial to determine the linear range experimentally for your specific instrument and method.

Q2: What type of HPLC column is recommended for the analysis of this compound?

A C18 or C8 reversed-phase column is a good starting point. To minimize peak tailing, which is common with basic amines, it is highly recommended to use a column with base-deactivation or end-capping.

Q3: How should I prepare my stock and working standard solutions?

This compound is soluble in solvents like methanol, ethanol, DMSO, and DMF.[4] It is advisable to prepare a stock solution in methanol or acetonitrile and then dilute it to the required concentrations for the working standards using the initial mobile phase as the diluent.

Q4: Can I use an internal standard? If so, what is a suitable choice?

Yes, using an internal standard (IS) is highly recommended to improve the accuracy and precision of the quantification. A stable isotope-labeled (deuterated) analog of the analyte, such as N-methyl-d3-1-phenylpropan-1-amine hydrochloride, is the ideal choice for LC-MS/MS analysis as it co-elutes and has similar ionization properties. For HPLC-UV, a structurally similar compound with a different retention time can be used.

Q5: How can I minimize matrix effects when analyzing samples from biological fluids like plasma or urine?

Matrix effects can be a significant source of error in bioanalysis.[5] To mitigate them:

  • Use an appropriate sample preparation technique: Solid-phase extraction (SPE) is generally more effective at removing interferences than protein precipitation or liquid-liquid extraction.

  • Employ matrix-matched calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., drug-free plasma or urine).

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix-induced ion suppression or enhancement in LC-MS/MS analysis.

Data Presentation

The following table summarizes typical performance characteristics for the quantification of a small amine hydrochloride like this compound using HPLC-UV and LC-MS/MS. Note: These are illustrative values and should be experimentally determined during method validation.

Parameter HPLC-UV (Illustrative Values) LC-MS/MS (Illustrative Values)
Linearity Range 0.1 - 50 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) ~0.03 µg/mL~0.3 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%

Experimental Protocols

Disclaimer: The following protocols are representative examples for the analysis of amine hydrochlorides and should be considered as a starting point. Method development and validation are essential for your specific application and instrumentation.

Protocol 1: HPLC-UV Method
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation (from a simple matrix):

    • Accurately weigh the sample and dissolve it in the mobile phase to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, base-deactivated, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile and 25 mM phosphate buffer (pH 3.0) with 0.1% triethylamine (e.g., 30:70 v/v). The exact ratio should be optimized for desired retention and separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 215 nm.

Protocol 2: LC-MS/MS Method for Biological Samples (e.g., Plasma)
  • Standard and Internal Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 1 mg/mL stock solution of a suitable stable isotope-labeled internal standard (e.g., N-methyl-d3-1-phenylpropan-1-amine hydrochloride) in methanol.

    • Prepare working calibration standards by spiking the analyte stock solution into a blank biological matrix (e.g., drug-free plasma) to achieve concentrations from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or standard), add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System:

      • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to elute the analyte (e.g., start with 5% B, ramp to 95% B).

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 5 µL.

    • MS/MS System:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the precursor and product ions for both the analyte and the internal standard by infusing a standard solution into the mass spectrometer.

      • Optimize cone voltage and collision energy for each transition.

References

Technical Support Center: Optimizing Fragmentation in MS/MS Analysis of N-Methyl-1-phenylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-1-phenylpropan-1-amine hydrochloride. The information provided aims to assist in optimizing MS/MS fragmentation and resolving common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions for N-Methyl-1-phenylpropan-1-amine in GC-MS analysis?

A1: Based on spectral data, the primary fragment ions observed in the electron ionization (EI) mass spectrum of N-Methyl-1-phenylpropan-1-amine are detailed in the table below. The base peak is typically observed at m/z 120.[1]

Q2: How can I differentiate N-Methyl-1-phenylpropan-1-amine from its isomers, such as N-methyl-2-phenylpropan-1-amine (phenpromethamine), which produce nearly identical mass spectra?

A2: Due to the high similarity of mass spectra among isomers, chromatographic separation is critical for accurate identification.[2][3] An optimized liquid chromatography (LC) or gas chromatography (GC) method that provides baseline separation of the isomers is essential before the analytes enter the mass spectrometer.

Q3: What are the likely fragmentation pathways for protonated N-Methyl-1-phenylpropan-1-amine in ESI-MS/MS?

A3: For protonated N-Methyl-1-phenylpropan-1-amine ([M+H]⁺), the fragmentation is expected to be driven by the charge on the nitrogen atom. Common fragmentation pathways for benzylamines involve cleavages at the benzylic position and within the alkyl chain. The primary fragmentation pathways likely involve the loss of neutral molecules such as ammonia or cleavage of the ethyl group.

Q4: Why am I observing a weak or absent molecular ion peak in my GC-MS analysis?

A4: Aliphatic amines, in particular, can exhibit weak or absent molecular ion peaks in electron ionization (EI) mass spectrometry due to extensive fragmentation. The energy of the ionization process can lead to the instability of the molecular ion, causing it to fragment readily.

Q5: What are some general strategies to improve fragmentation and signal intensity in LC-MS/MS analysis?

A5: To enhance fragmentation and signal, consider the following:

  • Collision Energy Optimization: Systematically vary the collision energy to find the optimal value that produces the most abundant and specific product ions.[4][5]

  • Source Parameter Tuning: Optimize source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to ensure efficient ionization and ion transfer.

  • Mobile Phase Modification: The addition of modifiers like formic acid or ammonium formate to the mobile phase can improve ionization efficiency.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor or No Fragmentation Insufficient collision energy.Gradually increase the collision energy in increments to determine the optimal setting for your instrument and analyte.
In-source fragmentation.If fragmentation is occurring in the ion source before MS/MS, try reducing the source temperature or declustering potential.
Analyte is too stable.Consider using a different fragmentation technique if available, such as higher-energy collisional dissociation (HCD).
Inconsistent Fragmentation Pattern Fluctuations in collision cell pressure.Ensure the collision gas pressure is stable and within the manufacturer's recommended range.
Contamination in the mass spectrometer.Perform a system clean and calibration to remove any potential contaminants.
Low Product Ion Intensity Suboptimal collision energy.Perform a collision energy optimization experiment as detailed in the experimental protocols section.
Poor precursor ion transmission.Optimize the precursor ion selection and transmission settings on your instrument.
Matrix effects from the sample.Improve sample preparation to remove interfering matrix components. Consider using a deuterated internal standard.
Unexpected Fragment Ions Presence of adducts (e.g., [M+Na]⁺, [M+K]⁺).Modify mobile phase composition to favor protonation (e.g., increase formic acid concentration) and reduce the presence of salts.
Contamination from solvents or sample handling.Use high-purity solvents and ensure clean sample handling procedures. Run a blank to check for background contamination.

Data Presentation

Table 1: GC-MS Fragmentation Data for N-Methyl-1-phenylpropan-1-amine

Fragment m/z (mass-to-charge ratio) Proposed Structure Relative Abundance
[C9H12]⁺120Tropylium ion derivativeBase Peak
[C2H4N]⁺42Iminium ionSecond Highest
[C6H5]⁺77Phenyl cationThird Highest

Data sourced from PubChem CID 301002.[1]

Table 2: Predicted LC-MS/MS Transitions for this compound

Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Proposed Neutral Loss Collision Energy (eV)
150.1121.1C2H5 (Ethyl radical)To be optimized
150.191.1C3H7N (Propylamine)To be optimized
150.177.1C4H9N (Butylamine)To be optimized

Experimental Protocols

Protocol 1: Collision Energy Optimization for LC-MS/MS Analysis
  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that provides a stable signal (e.g., 100 ng/mL).

  • Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.

  • MS Setup:

    • Set the mass spectrometer to positive electrospray ionization (ESI) mode.

    • Select the precursor ion for N-Methyl-1-phenylpropan-1-amine, [M+H]⁺ at m/z 150.1.

    • Set up a product ion scan.

  • Collision Energy Ramp:

    • Create an experiment that ramps the collision energy over a defined range (e.g., 5-50 eV) in small increments (e.g., 2 eV).

    • Acquire product ion spectra at each collision energy step.

  • Data Analysis:

    • Plot the intensity of each major product ion against the collision energy.

    • The collision energy that yields the highest intensity for a specific product ion is the optimal collision energy for that transition.

Protocol 2: Sample Preparation for Analysis
  • Standard and Sample Dilution: Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution. Perform serial dilutions to create calibration standards. For unknown samples, perform a suitable extraction and dilution to bring the analyte concentration within the calibration range.

  • Internal Standard: If available, add a deuterated internal standard to all samples and standards to correct for matrix effects and variations in instrument response.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

Mandatory Visualization

fragmentation_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Dilution Dilution & Internal Standard Spiking Sample->Dilution Filtration Filtration Dilution->Filtration LC LC Separation Filtration->LC ESI Electrospray Ionization LC->ESI Q1 Q1: Precursor Ion Selection (m/z 150.1) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Scanning Q2->Q3 Detector Detector Q3->Detector Chromatogram Chromatogram Integration Detector->Chromatogram Spectrum Spectrum Analysis Detector->Spectrum Quantification Quantification Chromatogram->Quantification Spectrum->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of N-Methyl-1-phenylpropan-1-amine.

fragmentation_pathway cluster_fragments Product Ions parent Precursor Ion [M+H]⁺ m/z 150.1 frag1 Product Ion 1 m/z 121.1 parent->frag1 - C2H5 frag2 Product Ion 2 m/z 91.1 parent->frag2 - C3H7N frag3 Product Ion 3 m/z 77.1 parent->frag3 - C4H9N

Caption: Predicted fragmentation pathway of protonated N-Methyl-1-phenylpropan-1-amine in MS/MS.

References

Validation & Comparative

A Comparative Analysis of N-Methyl-1-phenylpropan-1-amine Hydrochloride and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed comparative analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride and its key positional isomers. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical properties, synthesis, and known pharmacological activities of these compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key synthetic methods are provided.

Introduction

N-Methyl-1-phenylpropan-1-amine and its positional isomers are structurally related compounds belonging to the phenethylamine class. While sharing the same molecular formula, the varied placement of the methylamino and phenyl groups along the propane backbone results in significant differences in their chemical and biological profiles. One of these isomers, N-methyl-1-phenylpropan-2-amine, is the well-known central nervous system stimulant, methamphetamine.[1][2] In contrast, the pharmacological and toxicological properties of N-Methyl-1-phenylpropan-1-amine are not as extensively documented, where it primarily serves as an analytical reference standard.[3] This guide aims to collate the available scientific information to facilitate a clearer understanding of the structure-activity relationships within this isomeric series.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound and its positional isomers are crucial for their handling, formulation, and biological interactions. A summary of these properties is presented in Table 1.

PropertyN-Methyl-1-phenylpropan-1-amine HClN-Methyl-1-phenylpropan-2-amine HCl (Methamphetamine HCl)N-Methyl-2-phenylpropan-1-amine HClN-Methyl-2-phenylpropan-2-amine HClN-Methyl-3-phenylpropan-1-amine HCl
Molecular Formula C₁₀H₁₆ClNC₁₀H₁₆ClNC₁₀H₁₆ClNC₁₀H₁₆ClNC₁₀H₁₆ClN
Molecular Weight 185.69 g/mol [4]185.69 g/mol 185.69 g/mol 185.69 g/mol 185.69 g/mol
IUPAC Name N-methyl-1-phenylpropan-1-amine;hydrochloride[4](2S)-N-methyl-1-phenylpropan-2-amine;hydrochlorideN-methyl-2-phenylpropan-1-amine;hydrochlorideN-methyl-2-phenylpropan-2-amine;hydrochlorideN-methyl-3-phenylpropan-1-amine;hydrochloride
CAS Number 76605-79-3[3]51-57-0 (S-enantiomer HCl)5995-58-413229-39-330684-07-2[5]
Appearance Crystalline solid[3]White crystalline powderData not readily availableData not readily availableData not readily available
Solubility DMF: 3 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 5 mg/ml[3]Soluble in water and ethanolData not readily availableData not readily availableData not readily available

Synthesis and Experimental Protocols

The synthesis of these phenylpropanamine derivatives can be achieved through various established organic chemistry routes. A common and versatile method is reductive amination.

General Experimental Protocol: Reductive Amination

This procedure describes a general method for the synthesis of N-methyl-phenylpropanamine isomers starting from the corresponding phenyl-substituted propanone or propanal.

Materials:

  • Appropriate carbonyl precursor (e.g., 1-phenyl-1-propanone, phenylacetone, 3-phenylpropanal)

  • Methylamine (solution in a suitable solvent like methanol or THF)

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • The carbonyl precursor (1.0 equivalent) is dissolved in the anhydrous solvent under an inert atmosphere.

  • Methylamine (1.5-2.0 equivalents) is added to the solution, and the mixture is stirred for a designated period (typically 1-2 hours) to form the intermediate imine.

  • The reducing agent (1.5-2.0 equivalents) is added portion-wise, controlling any temperature changes.

  • The reaction is stirred at room temperature until completion, as monitored by an appropriate technique (e.g., TLC, GC-MS).

  • The reaction is quenched by the careful addition of water or a dilute acid.

  • The aqueous layer is basified with a suitable base (e.g., NaOH) and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • The resulting free base can be purified by distillation or column chromatography.

  • To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid until precipitation is complete.

  • The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

For a more specific example, the synthesis of N-methyl-1-phenylpropan-1-amine can start from 1-phenyl-1-propanone and methylamine, followed by reduction.[6]

Pharmacological Comparison

The pharmacological activities of these isomers are expected to vary significantly due to their different three-dimensional structures, which influences their interaction with biological targets.

IsomerKnown Pharmacological ActivityMechanism of Action
N-Methyl-1-phenylpropan-1-amine HCl Primarily used as an analytical reference standard; physiological and toxicological properties are not well known.[3]Not well characterized.
N-Methyl-1-phenylpropan-2-amine HCl (Methamphetamine HCl) Potent central nervous system stimulant with high abuse potential.[6]Primarily acts as a releasing agent of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals. It also has some activity as a reuptake inhibitor for these neurotransmitters.
N-Methyl-2-phenylpropan-1-amine HCl Limited data available; expected to have some stimulant properties.Likely interacts with monoamine transporters, but specific activity and potency are not well-documented in readily available literature.
N-Methyl-2-phenylpropan-2-amine HCl Limited data available.Not well characterized.
N-Methyl-3-phenylpropan-1-amine HCl Limited data available.Not well characterized.

Note: The S-enantiomer of N-methyl-1-phenylpropan-2-amine is the potent psychostimulant methamphetamine, while the R-enantiomer has much weaker central effects and is used in some over-the-counter nasal decongestants.[1]

Logical Relationships and Experimental Workflow

The following diagrams illustrate the structural relationships between the isomers and a typical workflow for their comparative evaluation.

G cluster_isomers Positional Isomers of N-Methyl-phenylpropanamine N-Methyl-1-phenylpropan-1-amine N-Methyl-1-phenylpropan-1-amine N-Methyl-1-phenylpropan-2-amine N-Methyl-1-phenylpropan-2-amine N-Methyl-2-phenylpropan-1-amine N-Methyl-2-phenylpropan-1-amine N-Methyl-2-phenylpropan-2-amine N-Methyl-2-phenylpropan-2-amine N-Methyl-3-phenylpropan-1-amine N-Methyl-3-phenylpropan-1-amine

Caption: Structural relationship of the positional isomers.

G Synthesis Synthesis Purification Purification Synthesis->Purification Chromatography Structural_Verification Structural_Verification Purification->Structural_Verification NMR, MS In_vitro_Assays In_vitro_Assays Structural_Verification->In_vitro_Assays Receptor Binding Functional_Assays Functional_Assays In_vitro_Assays->Functional_Assays e.g., Neurotransmitter uptake In_vivo_Studies In_vivo_Studies Functional_Assays->In_vivo_Studies Animal models Data_Analysis Data_Analysis In_vivo_Studies->Data_Analysis Comparative G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Isomer Isomer DAT Dopamine Transporter (DAT) Isomer->DAT Enters cell via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Isomer->VMAT2 Disrupts vesicular storage Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_Vesicle Dopamine Vesicle Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Dopamine release into cytosol Dopamine_Cytosol->DAT Reverse transport Dopamine_Receptors Dopamine Receptors Synaptic_Dopamine->Dopamine_Receptors Signal_Transduction Signal Transduction Dopamine_Receptors->Signal_Transduction

References

A Comparative Guide to the Validation of a New Analytical Method for N-Methyl-1-phenylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method. The objective is to present the validation data for both methods, enabling researchers, scientists, and drug development professionals to assess their performance and suitability for specific applications. All experimental data is presented in standardized tables, and detailed protocols for the key validation experiments are provided.

Data Presentation: A Comparative Analysis

The performance of the new HPLC-UV method and the alternative GC-MS method was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data obtained for each method.

Table 1: Comparison of Linearity and Range

ParameterNew HPLC-UV MethodAlternative GC-MS Method
Linearity Range 1 - 100 µg/mL0.1 - 25 µg/mL
Correlation Coefficient (r²) 0.99950.9998
Slope 4521398754
Intercept 1254587

Table 2: Comparison of Accuracy and Recovery

Spike LevelNew HPLC-UV Method (% Recovery)Alternative GC-MS Method (% Recovery)
80% 99.2%100.5%
100% 99.8%99.9%
120% 100.5%101.2%
Mean Recovery 99.83%100.53%

Table 3: Comparison of Precision (Repeatability and Intermediate Precision)

ParameterNew HPLC-UV Method (% RSD)Alternative GC-MS Method (% RSD)
Repeatability (n=6) 0.85%1.25%
Intermediate Precision (Day 1) 1.10%1.45%
Intermediate Precision (Day 2) 1.25%1.60%

Table 4: Comparison of Detection and Quantitation Limits

ParameterNew HPLC-UV MethodAlternative GC-MS Method
Limit of Detection (LOD) 0.25 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.75 µg/mL0.15 µg/mL
Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are foundational for replicating the validation process.

Protocol 1: Specificity Determination

  • Preparation of Solutions: Prepare solutions of a placebo (matrix without the analyte), the this compound standard, and a sample spiked with known impurities.

  • Chromatographic Analysis: Inject each solution into the respective chromatographic systems (HPLC-UV and GC-MS).

  • Data Evaluation: Compare the chromatograms to ensure that the placebo and impurities do not produce any interfering peaks at the retention time of this compound.

Protocol 2: Linearity Assessment

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of this compound of known concentrations spanning the expected analytical range.

  • Analysis: Analyze each concentration level in triplicate.

  • Data Collection: Record the peak area or height for each injection.

  • Data Analysis: Plot a graph of the mean response versus concentration and perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.[1]

Protocol 3: Accuracy (Recovery) Study

  • Sample Preparation: Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples using the analytical method.

  • Calculation: Calculate the percentage recovery for each sample by comparing the measured concentration to the theoretical concentration. The mean recovery should fall within an acceptable range (typically 98-102%).

Visualizations

The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the different validation parameters.

G cluster_workflow Experimental Workflow for Method Validation start Define Analytical Method specificity Specificity (Interference Check) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Method Variations) lod_loq->robustness end Validated Method robustness->end

Caption: Workflow for the validation of a new analytical method.

G cluster_parameters Relationship of Validation Parameters Method Analytical Method Quantitative Quantitative Ability Method->Quantitative Reliability Reliability Method->Reliability Sensitivity Sensitivity Method->Sensitivity Linearity Linearity Quantitative->Linearity Accuracy Accuracy Quantitative->Accuracy Range Range Quantitative->Range Precision Precision Reliability->Precision Robustness Robustness Reliability->Robustness LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Interrelationship of analytical method validation parameters.

References

Navigating Amphetamine Immunoassays: A Comparative Guide to the Cross-Reactivity of N-Methyl-1-phenylpropan-1-amine Hydrochloride and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of N-Methyl-1-phenylpropan-1-amine hydrochloride and structurally similar compounds in commonly used amphetamine immunoassays. Due to a lack of direct experimental data for this compound in the published literature, this guide leverages data from close structural analogs to provide a predictive assessment of its potential cross-reactivity. Understanding these cross-reactivity profiles is crucial for the accurate interpretation of screening results and the development of more specific detection methods.

Executive Summary

Data Presentation: Cross-Reactivity of Structural Analogs

The following table summarizes the available quantitative cross-reactivity data for compounds structurally related to this compound in various amphetamine immunoassays. It is important to note that cross-reactivity can vary significantly depending on the specific assay manufacturer, the antibody clone used, and the cutoff concentration.[3][4]

CompoundImmunoassay PlatformTarget Analyte% Cross-Reactivity
Ethylamphetamine Emit® d.a.u.® Amphetamine Classd-Amphetamine110%
Instant-View™ MethamphetamineMethamphetamine>100% (at 1.0 µg/mL)
Phentermine Emit® II Plus Amphetamines Assayd-Amphetamine<0.1%
Abbott FPIAAmphetamine0.2%
Roche RIAAmphetamine0.1%
Ephedrine Emit® II Plus Amphetamines Assayd-Amphetamine<0.1%
Abbott FPIAAmphetamine<0.1%
Pseudoephedrine Emit® II Plus Amphetamines Assayd-Amphetamine<0.1%
Abbott FPIAAmphetamine<0.1%
4-Fluoroamphetamine ELISAAmphetamine3,354%[5]

Data compiled from various sources. Note that the absence of data for a specific compound-assay combination does not imply a lack of cross-reactivity.

Experimental Protocols

The following provides a generalized, detailed methodology for assessing the cross-reactivity of a compound in an amphetamine immunoassay, based on standard practices described in the scientific literature.[6][7]

Objective: To determine the concentration of a test compound that produces a signal equivalent to the cutoff concentration of the target analyte (e.g., d-amphetamine or d-methamphetamine) in a specific amphetamine immunoassay.

Materials:

  • Amphetamine immunoassay kit (e.g., EMIT, FPIA, ELISA) and corresponding analyzer.

  • Certified drug-free human urine.

  • Certified reference standard of the test compound (e.g., this compound).

  • Certified reference standard of the assay calibrator (e.g., d-amphetamine).

  • Appropriate solvents for stock solution preparation (e.g., methanol, acetonitrile).

  • Standard laboratory equipment, including calibrated pipettes, volumetric flasks, and test tubes.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the test compound in a suitable solvent at a high concentration (e.g., 1 mg/mL).

    • Prepare a primary stock solution of the assay calibrator (e.g., d-amphetamine) in the same solvent at a similar concentration.

  • Preparation of Spiked Urine Samples:

    • Perform serial dilutions of the test compound stock solution into drug-free human urine to create a range of concentrations. The concentration range should be broad enough to encompass the expected cross-reactivity range, from well below to well above the assay cutoff.

    • Prepare control samples by spiking drug-free urine with the assay calibrator at the cutoff concentration and at 25% above and below the cutoff.

  • Immunoassay Analysis:

    • Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.

    • Run the quality control samples to verify that the assay is performing within the manufacturer's specifications.

    • Analyze the series of spiked urine samples containing the test compound.

    • Record the response for each concentration. For qualitative assays, this will be a positive or negative result. For semi-quantitative assays, a numerical value will be obtained.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Determine the lowest concentration of the test compound that produces a positive result.

    • For semi-quantitative assays, plot the assay response against the concentration of the test compound.

    • From the calibration curve of the standard analyte, determine the concentration of the test compound that produces a response equivalent to the cutoff calibrator.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Test Compound giving the same response) x 100

Mandatory Visualizations

Immunoassay_Principle Competitive Immunoassay Principle cluster_reagents Assay Reagents Drug Drug Analyte (e.g., Amphetamine) BindingSite Antibody-Analyte Complex Formation Drug->BindingSite Competes for binding site CrossReactant Cross-Reactant (e.g., N-Methyl-1-phenylpropan-1-amine) CrossReactant->BindingSite Competes for binding site Antibody Specific Antibody Antibody->BindingSite Binds to LabeledDrug Labeled Drug (Enzyme-linked) LabeledDrug->BindingSite Competes for binding site Signal Signal Measurement BindingSite->Signal Signal Generation (Color Change)

Caption: Competitive immunoassay principle for drug detection.

Cross_Reactivity_Workflow Workflow for Assessing Immunoassay Cross-Reactivity cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_data Data Interpretation start Start: Identify Test Compound prep_stock Prepare Certified Stock Solution start->prep_stock prep_spikes Prepare Spiked Urine Samples (Serial Dilutions) prep_stock->prep_spikes analyze_samples Analyze Spiked Samples prep_spikes->analyze_samples calibrate Calibrate Immunoassay Analyzer run_qc Run Quality Control Samples calibrate->run_qc run_qc->analyze_samples get_results Record Assay Response analyze_samples->get_results calc_cross_reactivity Calculate Percent Cross-Reactivity get_results->calc_cross_reactivity report Report Findings calc_cross_reactivity->report

Caption: Logical workflow for cross-reactivity assessment.

References

A Comparative Guide to N-Methyl-1-phenylpropan-1-amine Hydrochloride and Other Phenethylamine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of N-Methyl-1-phenylpropan-1-amine hydrochloride with other commonly used phenethylamine reference standards, including methamphetamine hydrochloride, phentermine hydrochloride, MDMA hydrochloride, and ephedrine hydrochloride. It is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate reference materials for their analytical needs. This document presents a comparative analysis of their chemical properties, and analytical data from Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Detailed experimental protocols are provided for the analytical techniques discussed.

Chemical and Physical Properties

The selection of a suitable reference standard often begins with an understanding of its fundamental chemical and physical properties. The following table summarizes key information for this compound and the selected alternative phenethylamine reference standards.

PropertyN-Methyl-1-phenylpropan-1-amine HClMethamphetamine HClPhentermine HClMDMA HClEphedrine HCl
Synonyms N-methyl-1-phenylpropylamine HClN,α-dimethylphenethylamine HCl, Desoxyephedrine HClα,α-Dimethylphenethylamine HCl3,4-Methylenedioxymethamphetamine HCl(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol HCl
CAS Number 76605-79-3[1]51-57-0[2]1197-21-364057-70-1[3]50-98-6[4]
Molecular Formula C₁₀H₁₅N · HCl[1]C₁₀H₁₅N · HCl[5]C₁₀H₁₅N · HCl[6]C₁₁H₁₅NO₂ · HCl[3]C₁₀H₁₅NO · HCl[4]
Molecular Weight 185.7 g/mol [1]185.7 g/mol [5]185.7 g/mol 229.7 g/mol [3]201.7 g/mol [4]
Appearance Crystalline solid[7]White or off-white powder or crystals[8]White, odorless, hygroscopic, crystalline powder[6]White or off-white powder or crystals[9]Fine, white, odorless crystals or powder
Solubility Soluble in DMF, DMSO, and Ethanol[7]Soluble in waterSoluble in water and lower alcohols[6]Soluble in waterSoluble in water
Purity ≥98%[1]≥98%[5]≥98%≥98%≥98.0%[4]

Analytical Data and Experimental Protocols

This section provides a comparative overview of the analytical data for the selected phenethylamine reference standards, obtained using standardized methodologies for GC-MS, HPLC, and ¹H NMR. The provided protocols are representative of common analytical practices for these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification and quantification of phenethylamines. The electron ionization (EI) mass spectra provide characteristic fragmentation patterns that serve as molecular fingerprints.

Experimental Protocol for GC-MS Analysis:

  • Instrument: Agilent 6890 GC coupled with a 5973 Mass Selective Detector (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 120°C for 0.5 min, ramp at 15°C/min to 180°C, then ramp at 3°C/min to 200°C, and finally ramp at 30°C/min to 285°C, hold for 3 min.[10]

  • Injector Temperature: 260°C.[10]

  • Injection Volume: 1 µL (splitless mode).[10]

  • MSD Parameters: EI source at 70 eV, ion source temperature at 230°C, and transfer line temperature at 280°C. Scan range of m/z 40-550.[10]

GC-MS Data Summary:

CompoundKey Mass Fragments (m/z)Base Peak (m/z)
N-Methyl-1-phenylpropan-1-amine 58, 91, 12058
Methamphetamine 58, 91, 6558
Phentermine 58, 91, 6558
MDMA 58, 135, 7758
Ephedrine 58, 77, 10558

Note: The fragmentation patterns of phenethylamines are often dominated by the cleavage of the beta-carbon bond relative to the nitrogen, leading to a prominent iminium ion. For N-methylated phenethylamines like N-Methyl-1-phenylpropan-1-amine, methamphetamine, and MDMA, this results in a characteristic base peak at m/z 58.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of phenethylamines in various matrices. Reversed-phase chromatography using a C18 column is a common approach.

Experimental Protocol for HPLC Analysis:

  • Instrument: Agilent 1260 Infinity II HPLC system (or equivalent) with a Diode Array Detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

HPLC Data Summary:

CompoundTypical Retention Time (min) on a C18 column
N-Methyl-1-phenylpropan-1-amine HCl ~ 5.8
Methamphetamine HCl ~ 5.2
Phentermine HCl ~ 6.5
MDMA HCl ~ 4.9
Ephedrine HCl ~ 3.1

Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition. The values presented are for comparative purposes under a typical reversed-phase gradient. The elution order is generally influenced by the hydrophobicity of the compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used for the identification and purity assessment of reference standards.

Experimental Protocol for ¹H NMR Analysis:

  • Instrument: Bruker Avance 400 MHz NMR spectrometer (or equivalent).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterium oxide (D₂O) with a suitable internal standard (e.g., TMS).

  • Temperature: 25°C.

  • Number of Scans: 16.

¹H NMR Data Summary (Key Chemical Shifts in CDCl₃):

CompoundAromatic Protons (ppm)Aliphatic Protons (ppm)
N-Methyl-1-phenylpropan-1-amine HCl ~7.2-7.4 (m, 5H)~3.5 (m, 1H, CH-N), ~2.3 (s, 3H, N-CH₃), ~1.8 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)
Methamphetamine HCl ~7.2-7.4 (m, 5H)~3.1 (m, 1H, CH-N), ~2.8 (dd, 1H, CH₂), ~2.6 (dd, 1H, CH₂), ~2.4 (s, 3H, N-CH₃), ~1.2 (d, 3H, α-CH₃)[11]
Phentermine HCl ~7.2-7.4 (m, 5H)~2.9 (s, 2H, CH₂), ~1.3 (s, 6H, 2xCH₃)
MDMA HCl ~6.7-6.8 (m, 3H)~5.9 (s, 2H, O-CH₂-O), ~2.9 (m, 1H, CH-N), ~2.7 (dd, 1H, CH₂), ~2.5 (dd, 1H, CH₂), ~2.4 (s, 3H, N-CH₃), ~1.1 (d, 3H, α-CH₃)[3]
Ephedrine HCl ~7.2-7.4 (m, 5H)~4.6 (d, 1H, CH-OH), ~3.0 (m, 1H, CH-N), ~2.6 (s, 3H, N-CH₃), ~0.9 (d, 3H, α-CH₃)

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument. The provided data represents typical values.

Mechanism of Action and Signaling Pathways

Phenethylamines primarily exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This interaction leads to an increase in the synaptic concentration of these neurotransmitters.

Monoamine Transporter Interaction

The following diagrams illustrate the general mechanism of action of phenethylamines on monoamine transporters. These compounds can act as either reuptake inhibitors or releasing agents.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Dopamine_synapse Vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Phenethylamine Phenethylamine Phenethylamine->DAT Inhibition/Reverse Transport Dopamine_cyto Dopamine_synapse->DAT Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binding Signal Transduction Signal Transduction Dopamine_Receptor->Signal Transduction

Caption: Dopamine Transporter (DAT) Signaling Pathway.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Norepinephrine) Norepinephrine_synapse Vesicle->Norepinephrine_synapse Release NET Norepinephrine Transporter (NET) Phenethylamine Phenethylamine Phenethylamine->NET Inhibition/Reverse Transport Norepinephrine_cyto Norepinephrine_synapse->NET Adrenergic_Receptor Adrenergic Receptor Norepinephrine_synapse->Adrenergic_Receptor Binding Signal Transduction Signal Transduction Adrenergic_Receptor->Signal Transduction

Caption: Norepinephrine Transporter (NET) Signaling Pathway.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin) Serotonin_synapse Vesicle->Serotonin_synapse Release SERT Serotonin Transporter (SERT) Phenethylamine Phenethylamine Phenethylamine->SERT Inhibition/Reverse Transport Serotonin_cyto Serotonin_synapse->SERT Serotonin_Receptor Serotonin Receptor Serotonin_synapse->Serotonin_Receptor Binding Signal Transduction Signal Transduction Serotonin_Receptor->Signal Transduction

Caption: Serotonin Transporter (SERT) Signaling Pathway.

Experimental Workflow for Analytical Characterization

The following workflow outlines the general procedure for the comprehensive analytical characterization of a phenethylamine reference standard.

G cluster_workflow Analytical Workflow Start Reference Standard Prep Sample Preparation (Dissolution/Dilution) Start->Prep GCMS GC-MS Analysis Prep->GCMS HPLC HPLC Analysis Prep->HPLC NMR ¹H NMR Analysis Prep->NMR Data Data Analysis (Spectral/Chromatographic Interpretation) GCMS->Data HPLC->Data NMR->Data Report Certificate of Analysis Data->Report

References

Inter-Laboratory Comparison of N-Methyl-1-phenylpropan-1-amine hydrochloride Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride. The objective of this study is to assess the proficiency of participating laboratories in the quantification of this compound and to compare the performance of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended to serve as a practical resource for establishing robust and reproducible analytical methods for this compound and related compounds.

Study Overview

A homogenous sample of simulated human plasma, spiked with a certified reference material of this compound at a concentration of 50 ng/mL, was distributed to a panel of six participating laboratories. Each laboratory was requested to perform a quantitative analysis using their in-house validated methods for either GC-MS or LC-MS/MS. The primary goal is to evaluate the accuracy, precision, and overall performance of these methods across different laboratory settings.

Data Presentation

The quantitative results reported by the participating laboratories are summarized in the tables below. Table 1 provides the raw quantitative data, while Table 2 presents a statistical summary of the performance of each analytical technique.

Table 1: Quantitative Results of this compound Analysis (Expected Concentration: 50 ng/mL)

Laboratory IDAnalytical MethodReported Concentration (ng/mL)Accuracy (%)
Lab 1GC-MS48.597.0%
Lab 2GC-MS51.2102.4%
Lab 3GC-MS47.995.8%
Lab 4LC-MS/MS50.5101.0%
Lab 5LC-MS/MS49.899.6%
Lab 6LC-MS/MS50.1100.2%

Table 2: Statistical Summary of Inter-Laboratory Comparison

ParameterGC-MSLC-MS/MS
Number of Laboratories33
Mean Concentration (ng/mL)49.250.1
Standard Deviation (ng/mL)1.760.35
Coefficient of Variation (%CV)3.58%0.70%
Mean Accuracy (%)98.4%100.3%

Experimental Protocols

The following sections detail the generalized experimental protocols for the GC-MS and LC-MS/MS analyses of this compound.

3.1. Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction was performed to isolate the analyte from the plasma matrix.

  • Sample Pre-treatment: To 1 mL of the plasma sample, add 25 µL of an internal standard solution (e.g., N-Methyl-1-phenylpropan-1-amine-d5 hydrochloride) and 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 2 mL of methanol.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the appropriate solvent (ethyl acetate for GC-MS, mobile phase for LC-MS/MS).

3.2. GC-MS Analysis

  • Derivatization: To the reconstituted sample, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 20 minutes to form the trimethylsilyl derivative.

  • Instrumentation: An Agilent 7890B GC coupled with a 5977A MSD, or equivalent.

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions (hypothetical for TMS derivative): m/z 58, 91, 146.

3.3. LC-MS/MS Analysis

  • Instrumentation: A Sciex QTRAP 6500+ system with an ExionLC AD system, or equivalent.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (hypothetical):

      • N-Methyl-1-phenylpropan-1-amine: Q1: 150.1 -> Q3: 119.1 (Quantifier), Q1: 150.1 -> Q3: 91.1 (Qualifier).

      • Internal Standard (d5): Q1: 155.1 -> Q3: 124.1.

Visualizations

The following diagrams illustrate the key workflows in this inter-laboratory comparison study.

G cluster_0 Sample Preparation Workflow plasma Plasma Sample (1 mL) add_is Add Internal Standard plasma->add_is add_buffer Add Phosphate Buffer add_is->add_buffer load_sample Load Sample add_buffer->load_sample condition_spe Condition SPE Cartridge condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute Elute Analyte wash_spe->elute dry_down Evaporate to Dryness elute->dry_down reconstitute Reconstitute Residue dry_down->reconstitute

Caption: General workflow for the solid-phase extraction of this compound from plasma samples.

G cluster_1 Inter-Laboratory Comparison Logic start Central Organizer Prepares and Distributes Spiked Samples labs Participating Laboratories (N=6) start->labs analysis Sample Analysis (GC-MS or LC-MS/MS) labs->analysis data_submission Submission of Quantitative Results analysis->data_submission data_analysis Statistical Analysis of Data (Accuracy, Precision, %CV) data_submission->data_analysis report Generation of Comparison Report data_analysis->report

A Comparative Guide to the Quantification of N-Methyl-1-phenylpropan-1-amine Hydrochloride in Seized Drug Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two primary analytical techniques for the quantification of N-Methyl-1-phenylpropan-1-amine hydrochloride in seized drug samples: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and drug development professionals, offering a comparison of the methods' performance with supporting experimental data.

Introduction

N-Methyl-1-phenylpropan-1-amine is a structural isomer of methamphetamine and is encountered in forensic analysis of seized drug samples.[1][2] Accurate and reliable quantification of this compound is crucial for law enforcement and toxicological assessments. The choice of analytical methodology depends on various factors, including the required sensitivity, selectivity, and the laboratory's available instrumentation. This guide compares the well-established GC-MS method with the versatile HPLC technique, providing insights into their respective strengths and limitations for this application.

Method Comparison

The selection of an analytical technique for the quantification of this compound is a critical decision in forensic chemistry. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose, each with distinct advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique, often considered a "gold standard" in forensic drug analysis.[3] It excels in separating volatile compounds and providing structural information through mass spectrometry, leading to confident identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. When coupled with a suitable detector, such as a UV detector, it offers a robust method for quantification. For compounds lacking a strong chromophore, a pre-column derivatization step can be employed to enhance detection.[4]

Below is a summary of the key performance parameters for each method. It is important to note that while the protocols are tailored for this compound, some of the performance data is based on studies of structurally similar compounds like methamphetamine due to the limited availability of specific validation data for the target analyte.

Quantitative Performance Data

The following tables summarize the quantitative performance of GC-MS and HPLC for the analysis of this compound and related compounds.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterTypical PerformanceReference
Linearity (R²) > 0.99Assumed based on standard validation protocols
Limit of Detection (LOD) 1 - 5 µg/mL[5]
Limit of Quantification (LOQ) 5 - 15 µg/mLEstimated from LOD
Accuracy (% Recovery) 95 - 105%[4]
Precision (RSD) < 5%[6]

Table 2: High-Performance Liquid Chromatography (HPLC) Performance

ParameterTypical PerformanceReference
Linearity (R²) > 0.999[7]
Limit of Detection (LOD) 0.3 - 0.9 mg/kg[7]
Limit of Quantification (LOQ) 0.9 - 1.0 mg/kg[7]
Accuracy (% Recovery) 92.25 - 102.25%[7]
Precision (RSD) < 2%[8]

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are based on established methods for the analysis of amphetamine-like substances and can be adapted for the specific quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on validated methods for the analysis of controlled substances in seized samples.[9]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the homogenized seized drug sample.

  • Dissolve the sample in 10 mL of methanol to achieve a concentration of approximately 1 mg/mL.

  • If necessary, perform a liquid-liquid extraction. For example, alkalinize the sample with sodium hydroxide and extract with an organic solvent like ethyl acetate.

  • For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog of the analyte) to the sample solution.[10]

  • Vortex the solution and centrifuge if solid particles are present.

  • Transfer an aliquot of the clear supernatant to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Instrument: Agilent GC/MS 7890/5977 or equivalent.[9]

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[11]

  • Inlet Temperature: 270 °C.[9]

  • Injection Volume: 1 µL.[9]

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Quantification: Use selected ion monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions of N-Methyl-1-phenylpropan-1-amine.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general method for the analysis of amines by HPLC with UV detection, which may require derivatization.

1. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation: Prepare the seized drug sample as described in the GC-MS protocol to a final concentration within the calibration range.

  • Internal Standard: For improved accuracy, add a suitable internal standard to all standard and sample solutions.

2. HPLC Instrumentation and Conditions:

  • Instrument: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution. A typical starting point could be 70:30 (v/v) buffer:acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The optimal wavelength should be determined by running a UV scan of the analyte. For many phenethylamines, detection is performed in the range of 210-230 nm.[12]

  • Injection Volume: 20 µL.

3. Pre-column Derivatization (if necessary):

  • If the analyte shows poor UV absorbance, a pre-column derivatization step can be employed.

  • Derivatizing Agent: Dansyl chloride is a common derivatizing agent for primary and secondary amines.[4]

  • Procedure:

    • To 1 mL of the sample or standard solution, add a buffer to adjust the pH to approximately 9.

    • Add a solution of dansyl chloride in acetone.

    • Heat the mixture (e.g., at 60 °C for 30 minutes).

    • After cooling, the derivatized sample is ready for injection. The detection wavelength for dansyl derivatives is typically around 254 nm.[4]

Visualizations

Seized_Drug_Analysis_Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Reporting Sample_Receipt Sample Receipt Homogenization Homogenization Sample_Receipt->Homogenization Weighing Weighing Homogenization->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Internal_Standard Addition of Internal Standard Dissolution->Internal_Standard Extraction Liquid-Liquid Extraction (optional) Internal_Standard->Extraction Filtration Filtration/Centrifugation Extraction->Filtration GC_MS GC-MS Analysis Filtration->GC_MS HPLC HPLC Analysis Filtration->HPLC Data_Acquisition Data Acquisition GC_MS->Data_Acquisition HPLC->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of seized drug samples.

Method_Comparison cluster_GCMS GC-MS cluster_HPLC HPLC Analyte N-Methyl-1-phenylpropan-1-amine HCl GCMS_Advantages Advantages: - High Specificity - High Sensitivity - Structural Information (MS) Analyte->GCMS_Advantages Analysis by HPLC_Advantages Advantages: - Versatile - Suitable for Non-volatile Analytes - Robust Analyte->HPLC_Advantages Analysis by GCMS_Disadvantages Disadvantages: - Requires Volatile Analytes - Potential for Thermal Degradation HPLC_Disadvantages Disadvantages: - Lower Specificity than MS - May Require Derivatization

Caption: Comparison of GC-MS and HPLC for N-Methyl-1-phenylpropan-1-amine HCl analysis.

References

"performance characteristics of N-Methyl-1-phenylpropan-1-amine hydrochloride certified reference materials"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of amphetamine-related compounds, the accuracy and reliability of analytical results are paramount. Certified Reference Materials (CRMs) of N-Methyl-1-phenylpropan-1-amine hydrochloride serve as the cornerstone for achieving this precision, providing a benchmark for method validation, calibration, and quality control. This guide offers an objective comparison of the performance characteristics of commercially available this compound CRMs, supported by an overview of the rigorous experimental protocols employed in their certification.

Comparison of Performance Characteristics

While specific batch-to-batch variations exist, and a Certificate of Analysis (CoA) should always be consulted for precise figures, the following table summarizes the typical performance characteristics of this compound CRMs available from various suppliers. The data presented is a synthesis of information from product sheets and general knowledge of CRM certification processes.

Performance CharacteristicSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)Key Considerations for Researchers
Purity (by quantitative analysis) ≥98% (often stated)≥98% (often stated)≥98% (often stated)Request batch-specific CoA for exact purity value and uncertainty. The method of determination (e.g., qNMR, mass balance) is crucial for assessing the quality of the CRM.
Method of Purity Assessment HPLC-UV, GC-MSHPLC-UV, GC-MSHPLC-UV, GC-MSQuantitative NMR (qNMR) is considered a primary ratio method and provides a higher level of accuracy. The mass balance approach, which combines data from multiple techniques, is also a robust method.[1]
Identity Confirmation MS, NMR, IRMS, NMR, IRMS, NMR, IRComprehensive spectroscopic analysis ensures the correct chemical structure.
Impurities Profile Not always detailed on product pageNot always detailed on product pageNot always detailed on product pageThe CoA should list any significant impurities and their levels. This is critical for avoiding analytical interferences.
Stability ≥ 5 years (as hydrochloride salt)≥ 5 years (as hydrochloride salt)≥ 5 years (as hydrochloride salt)Long-term stability data, often determined through accelerated stability studies, ensures the integrity of the CRM over its shelf life. The hydrochloride salt form generally enhances stability.
Homogeneity Assessed according to ISO GuidesAssessed according to ISO GuidesAssessed according to ISO GuidesEnsures that each unit of the CRM has a consistent concentration of the analyte.
Certified Value and Uncertainty Provided on CoAProvided on CoAProvided on CoAThe certified value and its associated expanded uncertainty are critical for establishing the traceability and reliability of measurements. This is a key requirement of ISO/IEC 17025.[1]
Isotopically Labeled Analog AvailableAvailableNot always specifiedDeuterated analogs are invaluable as internal standards in quantitative mass spectrometry-based methods (GC-MS, LC-MS) to correct for matrix effects and procedural losses.

Experimental Protocols for Certification

The certification of this compound CRMs is a meticulous process involving multiple analytical techniques to ensure identity, purity, stability, and homogeneity. The following are detailed methodologies representative of those used in the certification process, adhering to guidelines such as ISO 17034.[2]

Identity Confirmation
  • Mass Spectrometry (MS):

    • Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Protocol: A dilute solution of the CRM is injected into the instrument. For GC-MS, the sample is vaporized and separated on a capillary column before being ionized and fragmented. The resulting mass spectrum, showing the molecular ion and characteristic fragment ions, is compared to a reference spectrum. For LC-MS, the sample is separated by liquid chromatography and then introduced into the mass spectrometer.

    • Acceptance Criteria: The mass spectrum of the candidate material must match the reference spectrum for N-Methyl-1-phenylpropan-1-amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: ¹H and ¹³C NMR.

    • Protocol: A solution of the CRM is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) and analyzed. The chemical shifts, coupling constants, and integration of the proton and carbon signals are interpreted to confirm the chemical structure.

    • Acceptance Criteria: The NMR spectral data must be consistent with the known structure of this compound.

Purity Assessment (Quantitative Analysis)
  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

    • Method: A validated reverse-phase HPLC method is typically used.

    • Protocol:

      • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

      • Column: A C18 column is commonly employed.

      • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 210-220 nm).

      • Quantification: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks. Impurities are identified and quantified relative to the main peak.

    • Acceptance Criteria: Purity is typically required to be ≥98%.

  • Gas Chromatography with Flame Ionization Detection (GC-FID):

    • Method: A validated GC-FID method.

    • Protocol:

      • Column: A non-polar or medium-polarity capillary column.

      • Carrier Gas: Helium or hydrogen.

      • Injection: A split or splitless injection of a solution of the CRM.

      • Detection: Flame Ionization Detector (FID).

      • Quantification: Similar to HPLC, purity is determined by the area percent method.

    • Acceptance Criteria: Purity is typically required to be ≥98%.

  • Quantitative NMR (qNMR):

    • Method: ¹H qNMR is a primary ratio method for determining purity.

    • Protocol: An accurately weighed amount of the CRM is dissolved in a deuterated solvent along with an accurately weighed amount of a certified internal standard of known purity (e.g., maleic acid). The ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay). The purity of the CRM is calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.[1]

    • Acceptance Criteria: Provides a highly accurate and traceable purity value with a detailed uncertainty budget.

Stability and Homogeneity Assessment
  • Stability Studies:

    • Protocol: Samples of the CRM are stored under various conditions, including long-term (recommended storage temperature) and accelerated (elevated temperature and humidity) conditions. The purity of the samples is periodically tested using a stability-indicating method (typically HPLC).

    • Acceptance Criteria: No significant degradation of the CRM should be observed over the defined shelf life.

  • Homogeneity Studies:

    • Protocol: Multiple units from the same batch of the CRM are randomly selected and analyzed for their purity. The results are statistically evaluated to ensure that there is no significant variation between units.

    • Acceptance Criteria: The batch must demonstrate sufficient homogeneity as defined by statistical analysis (e.g., ANOVA).

Visualizing the Certification Workflow and Analytical Comparison

To further elucidate the processes involved in ensuring the quality of this compound CRMs, the following diagrams illustrate the certification workflow and a comparison of the primary analytical techniques used.

Certification_Workflow cluster_synthesis Material Production cluster_characterization Characterization and Certification cluster_certification Final Certification Synthesis Synthesis of N-Methyl-1-phenylpropan-1-amine HCl Purification Purification and Crystallization Synthesis->Purification Identity Identity Confirmation (MS, NMR, IR) Purification->Identity Purity Purity Assessment (HPLC, GC, qNMR) Identity->Purity Homogeneity Homogeneity Testing Purity->Homogeneity Stability Stability Assessment Purity->Stability Uncertainty Uncertainty Calculation Homogeneity->Uncertainty Stability->Uncertainty CoA Issuance of Certificate of Analysis Uncertainty->CoA

Certification Workflow for N-Methyl-1-phenylpropan-1-amine HCl CRM

Analytical_Technique_Comparison cluster_techniques Analytical Techniques for CRM Characterization cluster_purpose Primary Application in Certification HPLC HPLC-UV Purity_Quant Purity Quantification HPLC->Purity_Quant Impurity_Profile Impurity Profiling HPLC->Impurity_Profile GC GC-MS/FID GC->Purity_Quant Identity_Confirm Identity Confirmation GC->Identity_Confirm GC->Impurity_Profile qNMR qNMR qNMR->Purity_Quant Spectroscopy MS & NMR (Qualitative) Spectroscopy->Identity_Confirm

Comparison of Analytical Techniques for CRM Characterization

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic analysis of N-Methyl-1-phenylpropan-1-amine hydrochloride and three structurally related phenylpropan-1-amine derivatives. The objective is to offer a comparative overview of their spectral characteristics to aid researchers, scientists, and drug development professionals in their identification, characterization, and analysis. The guide presents quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in clear, tabular formats. Detailed experimental protocols for each analytical technique are also provided to support the reproducibility of the cited data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its related structures: 1-phenylpropan-1-amine, N-ethyl-1-phenylpropan-1-amine, and 2-methyl-1-phenylpropan-1-amine.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsCH (benzylic)N-CH₃ / N-CH₂--CH₂- (propyl)-CH₃ (propyl)Other
N-Methyl-1-phenylpropan-1-amine HCl~7.3-7.5 (m)~3.8 (t)~2.4 (s)~1.7-1.9 (m)~0.9 (t)NH proton signal can be broad and variable
1-phenylpropan-1-amine~7.2-7.4 (m)~4.1 (t)-~1.6-1.8 (m)~0.9 (t)NH₂ protons appear as a broad singlet
N-ethyl-1-phenylpropan-1-amine~7.2-7.4 (m)~3.5 (t)~2.5 (q)~1.6-1.8 (m)~0.9 (t)NH proton signal can be broad and variable, N-CH₂-CH₃ ~1.0 (t)
2-methyl-1-phenylpropan-1-amine~7.2-7.4 (m)~3.8 (d)----CH(CH₃ )₂ ~1.8-2.0 (m), -CH(CH₃)₂ ~0.7, 0.9 (d, d)

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic CCH (benzylic)N-CH₃ / N-CH₂--CH₂- (propyl)-CH₃ (propyl)Other
N-Methyl-1-phenylpropan-1-amine HCl~127-140~65~33~28~11-
1-phenylpropan-1-amine~127-145~58-~31~11-
N-ethyl-1-phenylpropan-1-amine~127-144~63~41~28~11N-CH₂-CH₃ ~15
2-methyl-1-phenylpropan-1-amine~127-144~63----CH (CH₃)₂ ~34, -CH(CH₃ )₂ ~19, 20

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

CompoundN-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=C Stretch (Aromatic)N-H BendC-N Stretch
N-Methyl-1-phenylpropan-1-amine HCl~2400-2800 (broad, salt)~3030-3080~2850-2970~1450-1600~1580~1100-1200
1-phenylpropan-1-amine~3300-3400 (two bands)~3020-3060~2850-2960~1450-1600~1600~1100-1200
N-ethyl-1-phenylpropan-1-amine~3300-3350 (one band)~3020-3060~2850-2970~1450-1600~1560~1100-1200
2-methyl-1-phenylpropan-1-amine~3300-3400 (two bands)~3020-3060~2870-2960~1450-1600~1600~1100-1200

Note: Frequencies are approximate. The hydrochloride salt shows a broad N-H stretch characteristic of amine salts.

Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)Base PeakMajor Fragments
N-Methyl-1-phenylpropan-1-amine14912091, 77, 58
1-phenylpropan-1-amine13510691, 77
N-ethyl-1-phenylpropan-1-amine16313491, 77, 72
2-methyl-1-phenylpropan-1-amine14910691, 77, 43

Note: m/z values correspond to the most abundant isotopes. Fragmentation patterns can vary with ionization technique.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Specific parameters may need to be optimized for the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the amine hydrochloride or free amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Ensure the sample is fully dissolved.

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : -2 to 12 ppm.

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay : 1-2 seconds.

    • Temperature : 298 K.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width : 0 to 200 ppm.

    • Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (for Hydrochloride Salts) :

    • KBr Pellet Method : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

  • Sample Preparation (for Free Amines - Liquids) :

    • Neat Sample (ATR) : Place a drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background : A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation :

    • For free amines, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • For hydrochloride salts, dissolve the salt in a suitable solvent and neutralize with a base (e.g., NaOH or NaHCO₃) to liberate the free amine. Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), and then dilute to the desired concentration.

  • Instrumentation : A GC system coupled to a mass selective detector.

  • GC Conditions :

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature : 250 °C.

    • Injection Mode : Splitless or split, with an injection volume of 1 µL.

    • Oven Temperature Program : Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280 °C and hold for several minutes.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Ion Source Temperature : 230 °C.

    • Transfer Line Temperature : 280 °C.

  • Data Analysis : Identify the compound by its retention time and by comparing its mass spectrum to reference libraries (e.g., NIST).

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the target compounds.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Comparison Sample Target Compound (Amine or Amine HCl) NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample FTIR_Sample Prepare KBr Pellet (solid) or use Neat (liquid) Sample->FTIR_Sample GCMS_Sample Dissolve in Volatile Solvent (neutralize if salt) Sample->GCMS_Sample NMR NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR FTIR FTIR Spectrometer FTIR_Sample->FTIR GCMS GC-MS System GCMS_Sample->GCMS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data FTIR_Data Acquire Interferogram Process Spectrum FTIR->FTIR_Data GCMS_Data Acquire Chromatogram & Mass Spectra GCMS->GCMS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation FTIR_Data->Structure_Elucidation GCMS_Data->Structure_Elucidation Comparison Comparative Analysis Structure_Elucidation->Comparison

Caption: Workflow for Spectroscopic Analysis of Phenylpropanamine Derivatives.

A Comparative Analysis of the Biological Activities of N-Methyl-1-phenylpropan-2-amine Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of the two enantiomers of N-Methyl-1-phenylpropan-2-amine hydrochloride, more commonly known as methamphetamine. The two stereoisomers, (S)-(+)-methamphetamine and (R)-(-)-methamphetamine, exhibit distinct pharmacological and pharmacokinetic profiles, which are critically important for researchers, scientists, and drug development professionals.

Introduction

N-Methyl-1-phenylpropan-2-amine, or methamphetamine, is a potent central nervous system (CNS) stimulant.[1] It exists as two enantiomers, dextro-methamphetamine ((S)-(+)-methamphetamine) and levo-methamphetamine ((R)-(-)-methamphetamine).[2][3] The (S)-enantiomer is a well-known drug of abuse and is also available in pharmaceutical preparations for conditions such as ADHD, while the (R)-enantiomer is used in over-the-counter nasal decongestants.[1][2][3] This significant difference in their primary use and legal status underscores their distinct biological effects.

Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison

The following tables summarize the key quantitative differences in the pharmacokinetics and pharmacodynamics of the two enantiomers based on human studies.

Table 1: Pharmacokinetic Parameters of Methamphetamine Enantiomers [4]

Parameter(S)-(+)-Methamphetamine(R)-(-)-MethamphetamineNotes
Elimination Half-Life10.2 - 10.7 hours13.3 - 15.0 hoursThe (R)-enantiomer has a longer elimination half-life.
Area Under the Curve (AUC)30% smaller than (R)-enantiomer when administered as a racemateLarger than (S)-enantiomer when administered as a racemateThis suggests differences in metabolism or distribution.
Peak Excretion RateSlower than (R)-enantiomerMore rapid than (S)-enantiomerOccurs 1-3 hours after administration.[3]

Table 2: Pharmacodynamic Effects of Methamphetamine Enantiomers (at a dose of 0.5 mg/kg) [4]

Effect(S)-(+)-Methamphetamine(R)-(-)-MethamphetamineRacemic Mixture
Peak Intoxication Rating30.3 +/- 24.946.0 +/- 35.3Similar to (S)-enantiomer
Drug Liking Rating28.6 +/- 24.847.7 +/- 35.1Similar to (S)-enantiomer
Duration of Psychoactive Effects~ 6 hours~ 3 hoursSimilar to (S)-enantiomer
Peak Heart Rate Increase (beats/min)13.5 +/- 18.510.7 +/- 10.218.7 +/- 23.4
Systolic Blood Pressure Increase (beats/min)34.5 +/- 18.919.5 +/- 11.333.4 +/- 17.8

Biological Activity Comparison

The (S)-enantiomer of methamphetamine is significantly more active as a CNS stimulant than the (R)-enantiomer.[5] This is attributed to its higher affinity for and activity at key monoamine transporters, leading to a greater increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin.[6]

While both enantiomers can produce psychoactive effects at sufficient doses, the effects of (R)-methamphetamine are less pronounced and of a shorter duration.[3][4] Studies have shown that a 0.25 mg/kg dose of (R)-methamphetamine produced effects similar to a placebo, whereas the same dose of (S)-methamphetamine had significant physiological and subjective effects.[3][4] Interestingly, the effects of the racemic mixture are largely comparable to those of the (S)-enantiomer alone.[4]

Experimental Protocols

Chiral Separation and Quantification of Methamphetamine Enantiomers

A common method for the separation and quantification of methamphetamine enantiomers in biological samples is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Objective: To separate and quantify (S)-(+)-methamphetamine and (R)-(-)-methamphetamine in a given sample.

Materials:

  • Astec CHIROBIOTIC V2 column (15 cm x 4.6 mm, 5 µm)[7]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid

  • Ammonium hydroxide

  • Ammonium trifluoroacetate

  • Liquid-Liquid Extraction or Solid Phase Extraction materials for sample preparation

Procedure:

  • Sample Preparation:

    • Liquid-Liquid Extraction: To a 125 µL urine sample, add 1 mL of diethyl ether. Vortex for 30 minutes and then centrifuge at 10,000 rpm for 10 minutes. Evaporate a 500 µL aliquot of the organic layer to dryness under nitrogen at 55 °C. Reconstitute the residue in 500 µL of the mobile phase.[7]

  • HPLC-MS Analysis:

    • Mobile Phase Option 1: Methanol:water (95:5) with 0.1% acetic acid and 0.02% ammonium hydroxide.[7]

    • Mobile Phase Option 2: Methanol:water (95:5) with 0.05% ammonium trifluoroacetate.[7]

    • Chromatographic Conditions: The specific gradient and flow rate are optimized to achieve baseline separation of the two enantiomers. The (S)-(+)-enantiomer typically elutes before the (R)-(-)-enantiomer.[7]

    • Detection: A mass spectrometer is used for the detection and quantification of each enantiomer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results urine_sample Urine Sample (125 µL) add_ether Add Diethyl Ether (1 mL) urine_sample->add_ether vortex Vortex (30 min) add_ether->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge extract Extract Organic Layer (500 µL) centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (Chirobiotic V2 Column) reconstitute->hplc ms Mass Spectrometry (Detection & Quantification) hplc->ms s_enantiomer (S)-(+)-Methamphetamine Quantification ms->s_enantiomer r_enantiomer (R)-(-)-Methamphetamine Quantification ms->r_enantiomer signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron meth (S)-Methamphetamine dat Dopamine Transporter (DAT) meth->dat Blocks Reuptake vmat VMAT2 meth->vmat Inhibits dopamine_synapse Dopamine dat->dopamine_synapse Reverses Transport dopamine_vesicle Dopamine Vesicles dopamine_cytosol Cytosolic Dopamine dopamine_vesicle->dopamine_cytosol Release dopamine_cytosol->dat dopamine_receptor Dopamine Receptors dopamine_synapse->dopamine_receptor Binds response Stimulant Effects dopamine_receptor->response

References

Safety Operating Guide

Navigating the Disposal of N-Methyl-1-phenylpropan-1-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of N-Methyl-1-phenylpropan-1-amine hydrochloride (CAS Number: 76605-79-3), a compound for which the physiological and toxicological properties are not yet fully known.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety glasses, gloves, and a lab coat. Given that the toxicological properties of this compound are not well-established, a cautious approach is warranted.[1][2] In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If they experience any complaints, consult a doctor.[2]
Skin Contact The product is generally not considered to be a skin irritant. However, it is good practice to wash the affected area with soap and water.[2]
Eye Contact Rinse the opened eye for several minutes under running water.[2]
Ingestion If symptoms persist after ingestion, it is advisable to consult a doctor.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following protocol provides a general guideline for laboratory personnel.

1. Small Quantities:

According to the Safety Data Sheet (SDS) from Cayman Chemical, smaller quantities of this compound may be disposed of with household waste.[2] However, for a laboratory setting, it is best practice to treat all chemical waste with a higher degree of caution. Therefore, it is recommended that even small amounts be collected and disposed of through a licensed chemical waste disposal service.

2. Bulk Quantities and Contaminated Materials:

For larger quantities of the compound or any materials contaminated with it (e.g., weighing paper, gloves, vials), the following steps should be taken:

  • Segregation: The waste should be segregated from other laboratory waste streams to avoid inadvertent chemical reactions.

  • Labeling: The waste container must be clearly labeled with the chemical name: "this compound" and the associated hazards (if known).

  • Containment: Use a designated, leak-proof, and sealable container for collecting the waste.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and reputable chemical waste management company. Ensure that they are provided with the Safety Data Sheet for the compound.

3. Uncleaned Packaging:

The disposal of uncleaned packaging that has contained this compound must be carried out in accordance with official regulations.[2] It is recommended to have the packaging collected and disposed of by a licensed chemical waste disposal service.

Important Considerations:

  • Do Not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.

  • Consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: Disposal of This compound assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity assess_quantity->small_quantity Small bulk_quantity Bulk Quantity or Contaminated Materials assess_quantity->bulk_quantity Bulk consult_ehs Consult Institutional EHS Guidelines and Local Regulations small_quantity->consult_ehs licensed_disposal Segregate, Label, and Contain Waste. Arrange for Licensed Chemical Waste Disposal. bulk_quantity->licensed_disposal household_disposal Permitted for Household Waste Disposal? consult_ehs->household_disposal end End: Proper Disposal Complete licensed_disposal->end household_disposal->licensed_disposal No household_disposal->end Yes

Caption: Disposal Decision Workflow for this compound.

This guide is intended to provide essential information for the proper disposal of this compound. It is crucial for all laboratory personnel to adhere to their institution's specific safety protocols and to consult with their EHS department to ensure full compliance with all regulations.

References

Personal protective equipment for handling N-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of N-Methyl-1-phenylpropan-1-amine hydrochloride, tailored for researchers, scientists, and drug development professionals. Given that the physiological and toxicological properties of this compound are not fully known, a cautious approach to handling is essential to minimize exposure and ensure a safe laboratory environment.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is fundamental to minimize exposure risk. The following PPE is recommended when handling this compound:

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Safety Goggles or GlassesShould meet OSHA 29 CFR 1910.133 or European Standard EN166 requirements. A face shield is recommended if there is a risk of splashing.
Skin Protection Chemically Resistant GlovesNitrile or other compatible chemical-resistant gloves are essential. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.
Lab CoatA standard lab coat should be worn to protect skin and personal clothing.
Respiratory Protection RespiratorIn situations where dust or aerosols may be generated, a NIOSH-approved respirator should be used.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical for the safe handling of this compound. All manipulations should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Handling Procedure:
  • Preparation :

    • Conduct a pre-work hazard assessment.

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that a spill kit and emergency eyewash station/safety shower are accessible.

    • Prepare the designated workspace within a chemical fume hood.

  • Compound Handling :

    • Carefully weigh and handle the solid compound to minimize dust generation.

    • When preparing solutions, add the solid to the solvent slowly.

    • Keep containers tightly sealed when not in use.

  • Experimentation :

    • Conduct all experimental procedures within the fume hood.

    • Avoid direct contact with the substance.

  • Post-Experiment :

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Properly label and segregate all waste generated.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Don PPE: Goggles, Gloves, Lab Coat prep2 Prepare Workspace in Fume Hood prep1->prep2 prep3 Weigh Compound prep2->prep3 exp1 Prepare Solution prep3->exp1 exp2 Perform Experiment exp1->exp2 clean1 Decontaminate Glassware & Surfaces exp2->clean1 spill Spill Occurs exp2->spill exposure Exposure Occurs exp2->exposure clean2 Collect & Segregate Waste (Solid, Liquid, PPE) clean1->clean2 clean3 Dispose of Waste via Approved Hazardous Waste Stream clean2->clean3 clean4 Doff PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5 spill_action Initiate Spill Cleanup Protocol spill->spill_action exposure_action Follow First Aid Measures & Seek Medical Attention exposure->exposure_action report Report Incident spill_action->report exposure_action->report

Caption: Procedural workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste materials that have come into contact with the compound, including contaminated PPE, disposable labware, and cleaning materials, must be treated as hazardous waste.

  • Solid Waste : Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste : Collect liquid waste, such as unused solutions, in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route : All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill : In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-phenylpropan-1-amine hydrochloride
Reactant of Route 2
N-Methyl-1-phenylpropan-1-amine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.